3-(4-Bromophenyl)cyclobutane-1-carboxylic acid
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFECYRKDVGFGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633352 | |
| Record name | 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-16-1 | |
| Record name | 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Bromophenyl)cyclobutane-1-carboxylic acid CAS number
An In-depth Technical Guide to 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract and Core Properties
This compound, identified by CAS Number 149506-16-1, is a synthetic organic compound of significant interest in the field of medicinal chemistry.[1][2] Its rigid cyclobutane core, combined with the synthetically versatile bromophenyl group, makes it a valuable building block for the development of novel therapeutic agents. The cyclobutane moiety often imparts improved metabolic stability and favorable three-dimensional structural conformations, while the bromine atom serves as a chemical handle for cross-coupling reactions, enabling the exploration of a broad chemical space. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, expected analytical characterization, and its potential applications in drug discovery.
Physicochemical and Identifier Data
The fundamental properties of this molecule are summarized below, providing essential information for laboratory use and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 149506-16-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1][3] |
| Molecular Weight | 255.11 g/mol | [1][4] |
| MDL Number | MFCD26632936 | [1] |
| SMILES | O=C(O)C1CC(C2=CC=C(Br)C=C2)C1 | [3] |
| InChI Key | Information not available in search results | |
| Purity | Typically supplied at >95% | [1] |
| Storage | 4 °C | [3] |
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from diethyl malonate and 1-bromo-4-(bromomethyl)benzene. The initial step is a base-mediated double alkylation to form the cyclobutane ring, followed by acidic hydrolysis and decarboxylation to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual guide. Researchers must conduct their own risk assessments and optimization studies.
Step 1: Synthesis of Diethyl 1-(4-bromophenyl)cyclobutane-1,1-dicarboxylate
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Cool the flask in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Causality: A strong base is required to deprotonate the acidic α-hydrogen of diethyl malonate, forming the nucleophilic enolate.
-
Nucleophile Formation: Add diethyl malonate dropwise via a syringe, ensuring the internal temperature remains below 10 °C. Stir the mixture at room temperature for 1 hour after the addition is complete. The formation of the sodium salt of diethyl malonate should result in a clear solution.
-
Alkylation: Dissolve 1-bromo-4-(bromomethyl)benzene and 1,2-dibromoethane (as the second alkylating agent for ring closure) in anhydrous DMF and add it dropwise to the reaction mixture. Causality: This step involves two sequential S_N2 reactions. The first alkylation with 1-bromo-4-(bromomethyl)benzene is followed by an intramolecular alkylation with the co-reagent to form the four-membered ring.
-
Reaction Completion: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the mixture to room temperature and quench carefully by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude diester intermediate. Purification can be achieved via column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Hydrolysis: To the purified diester from Step 1, add a mixture of concentrated hydrochloric acid (HCl) and water.
-
Decarboxylation: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Causality: The acidic conditions first hydrolyze the two ester groups to carboxylic acids, forming a gem-dicarboxylic acid. Upon heating, this unstable intermediate readily loses one molecule of CO₂, driven by thermodynamics, to yield the final product.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, extract the product into an organic solvent like dichloromethane. Wash the organic layer with water, dry over Na₂SO₄, and concentrate in vacuo. The crude solid can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure this compound.
Analytical and Spectroscopic Characterization (Expected)
Validation of the final product's identity and purity is critical. While experimental data is not provided in the search results, the expected spectroscopic signatures can be predicted based on the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show complex multiplets for the aliphatic protons of the cyclobutane ring. The protons on the carbon bearing the phenyl group and the carboxylic acid group will likely appear as distinct multiplets. The aromatic protons on the bromophenyl ring are expected to appear as two doublets (an AA'BB' system) in the aromatic region (δ 7.0-7.6 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aliphatic carbons of the cyclobutane ring. The carboxyl carbon will appear significantly downfield (δ > 170 ppm). In the aromatic region, four signals are expected for the bromophenyl group, with the carbon attached to the bromine atom showing a characteristic chemical shift.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected. A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will appear around 1700 cm⁻¹. C-H stretches for the aromatic and aliphatic portions will be observed around 3000 cm⁻¹, and C=C stretches for the aromatic ring will be seen in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum under electrospray ionization (ESI) in negative mode should show a prominent ion peak for [M-H]⁻. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion peak and key fragments will appear as a characteristic pair of peaks (an M and M+2 pattern) of nearly equal intensity.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of this compound make it a highly attractive scaffold for drug development.[7] Its utility stems from the combination of the rigid cyclobutane core and the reactive bromophenyl moiety.
-
Scaffold for Novel Therapeutics: The cyclobutane ring acts as a bioisostere for other cyclic or acyclic structures, often providing a favorable vector for substituents in three-dimensional space to optimize binding to biological targets. This rigidity can reduce the entropic penalty upon binding and improve selectivity.
-
Metabolic Stability: Saturated rings like cyclobutane are generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more flexible alkyl chains, potentially leading to improved pharmacokinetic profiles.
-
Handle for Chemical Diversification: The bromine atom is a key functional group for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the late-stage functionalization of the molecule, enabling the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.[8]
Caption: Role as a scaffold for creating diverse chemical libraries.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is compiled from safety data for this and structurally related compounds.[3][9]
Hazard Identification
| Hazard Type | GHS Statement(s) | Source(s) |
| Signal Word | Warning | [3] |
| Acute Toxicity | H302: Harmful if swallowed. H332: Harmful if inhaled. | [3] |
| Skin Irritation | H315: Causes skin irritation. | [3] |
| Eye Irritation | H319: Causes serious eye irritation. | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [3] |
Recommended Safety Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[9] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9] Recommended storage temperature is 4 °C.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be treated as special waste.[11]
References
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid. MySkinRecipes. [Link]
-
1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET. AFG Bioscience LLC. [Link]
-
Application to carboxylic acid‐containing drugs and natural products. ResearchGate. [Link]
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- 4. 3-(4-Bromophenyl)cyclobutanecarboxylic acid | 149506-16-1 [sigmaaldrich.com]
- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
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- 7. 3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid [myskinrecipes.com]
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- 10. file.bldpharm.com [file.bldpharm.com]
- 11. afgsci.com [afgsci.com]
Beyond the Number: The Physicochemical Profile and Synthetic Utility of 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid
Executive Summary
3-(4-Bromophenyl)cyclobutane-1-carboxylic acid (MW: 255.11 g/mol ) is a critical non-planar scaffold in modern medicinal chemistry. Unlike traditional planar aromatic linkers, this cyclobutane derivative offers defined three-dimensional vectors (cis/trans isomerism) that allow for precise spatial orientation of pharmacophores. This guide analyzes its physicochemical properties, details a chemoselective synthesis preserving the aryl bromide, and provides protocols for isomeric resolution, essential for fragment-based drug discovery (FBDD) and linker design.
Physicochemical Profile
The molecular weight of 255.11 g/mol places this scaffold in the ideal range for "Fragment-Based Drug Design" (Rule of 3) and lead optimization (Rule of 5). Its value lies not just in the mass, but in the lipophilic efficiency (LipE) it imparts by replacing planar phenyl rings with a puckered, metabolic-resistant cyclobutane core.
Table 1: Key Chemical Properties
| Property | Value | Significance |
| Molecular Weight | 255.11 g/mol | Ideal for fragment libraries (MW < 300). |
| Molecular Formula | C₁₁H₁₁BrO₂ | Halogen handle (Br) allows for further cross-coupling. |
| CAS Number | 149506-16-1 | Generic identifier for the racemic/mixed isomer material. |
| cLogP (Est.) | 2.8 – 3.2 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Acid) | ~4.7 – 4.9 | Typical aliphatic carboxylic acid; anionic at physiological pH. |
| Topological Polar Surface Area (TPSA) | 37.30 Ų | Excellent range for blood-brain barrier (BBB) penetration. |
| Stereochemistry | Cis / Trans | Critical for vector alignment; cis is often the "folded" conformer. |
Structural Isomerism: The Critical Variable
The cyclobutane ring is not planar; it exists in a puckered conformation to relieve torsional strain. This creates two distinct geometric isomers with vastly different spatial vectors.
-
Cis-Isomer: The carboxylic acid and the bromophenyl group are on the same side of the ring average plane. This often results in a "U-shape" or folded conformation, bringing substituents closer in space.
-
Trans-Isomer: The groups are on opposite sides, creating an extended, linear vector.
Expert Insight: In drug design, switching from trans to cis can alter the exit vector by ~30-60 degrees, potentially turning a non-binder into a nanomolar inhibitor by optimizing ligand-protein fit.
Chemoselective Synthesis Protocol
The primary challenge in synthesizing this molecule is reducing the intermediate exocyclic alkene without debrominating the aryl ring (Ar-Br). Standard Hydrogenation (Pd/C, H₂) will frequently cleave the C-Br bond.
Recommended Route: Horner-Wadsworth-Emmons (HWE) Olefination followed by Diimide Reduction or Wilkinson’s Catalysis .
Step-by-Step Methodology
Phase 1: Olefination
Precursor: 3-(4-Bromophenyl)cyclobutanone (CAS: 254892-91-6).[1]
-
Reagents: Triethyl phosphonoacetate (1.2 equiv), NaH (1.3 equiv), THF (anhydrous).
-
Protocol:
-
Suspend NaH in dry THF at 0°C.
-
Add triethyl phosphonoacetate dropwise; stir 30 min to form the ylide.
-
Add 3-(4-Bromophenyl)cyclobutanone dissolved in THF.
-
Warm to RT and stir for 4–6 hours.
-
Quench: Saturated NH₄Cl. Extract with EtOAc.
-
Product: Ethyl 2-(3-(4-bromophenyl)cyclobutylidene)acetate (Exocyclic alkene).
-
Phase 2: Chemoselective Reduction (The "Trustworthy" Step)
Avoid Pd/C to prevent loss of the Bromine handle. Method: Diimide Reduction (generated in situ).
-
Reagents: Potassium azodicarboxylate (PADA) or 2,4,6-Triisopropylbenzenesulfonyl hydrazide, Acetic Acid, MeOH/THF.
-
Protocol:
-
Dissolve the alkene intermediate in MeOH/THF (1:1).
-
Add PADA (5 equiv).
-
Add Acetic Acid (10 equiv) dropwise at RT. (Generates diimide, HN=NH).
-
Mechanism: Diimide selectively reduces C=C bonds via a concerted cyclic transition state and is inert to Ar-Br bonds.
-
Monitor: TLC/LCMS for disappearance of alkene.
-
Phase 3: Hydrolysis
-
Reagents: LiOH (3 equiv), THF/Water (3:1).
-
Protocol: Stir at RT for 12 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.
-
Result: this compound (mixture of cis/trans).
Synthesis Workflow Diagram
Figure 1: Chemoselective synthetic pathway avoiding hydrodehalogenation.
Isomer Separation & Characterization
Separating the cis and trans isomers is crucial for biological evaluation. This is best performed at the ester stage (Inter2 in the diagram) before final hydrolysis, as esters chromatograph better than free acids.
Separation Protocol
-
Flash Chromatography: Use a silica column with a gradient of Hexanes:EtOAc (0-20%).
-
Elution Order: typically, the cis isomer (folded, less polar surface exposed) elutes after the trans isomer (extended), though this depends on the specific stationary phase interactions.
-
Verification: 1H NMR is definitive.
-
-
NMR Diagnosis (400 MHz, CDCl₃):
-
Look at the methine proton at C1 (alpha to carbonyl).
-
Cis-Isomer: The coupling constant (
) between H1 and H2/H4 is typically larger due to planar symmetry effects, or distinct shifts are observed. -
NOESY: Strong NOE correlation between the aromatic protons and the ester methine indicates the cis (folded) configuration.
-
Applications in Drug Discovery
This scaffold serves two primary high-value functions:
-
Bioisostere for Benzoic Acid: The 3-(4-bromophenyl)cyclobutane moiety mimics the spatial arrangement of biphenyl systems but with increased
character (Fsp3). This improves solubility and reduces "flatness," a known liability in clinical attrition. -
Linker for PROTACs: The rigid cyclobutane ring provides a defined distance between the E3 ligase ligand and the target protein ligand. The Br-handle allows for Sonogashira or Suzuki coupling to extend the linker chain.
References
-
Sigma-Aldrich. 3-(4-Bromophenyl)cyclobutanecarboxylic acid Product Datasheet. Link
-
Matsuoka, S., et al. (2021). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F". Journal of Organic Chemistry. Link
-
Cox, P. B., et al. (2023). "Design and Synthesis of 3D Cyclobutane Fragments for Use in Fragment-Based Drug Discovery". Vrije Universiteit Amsterdam / PubMed Central. Link
-
Fluorochem. 1-(4-Bromophenyl)cyclobutanecarboxylic acid and related analogs. Link
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An In-depth Technical Guide to 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Bromophenyl)cyclobutane-1-carboxylic acid is a valuable bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and materials science. Its rigid cyclobutane scaffold, combined with the reactive handles of a carboxylic acid and a bromophenyl group, offers a unique three-dimensional structure that is of growing interest in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound, intended to serve as a technical resource for researchers in the field.
Chemical Identity and Physicochemical Properties
The fundamental identity and key physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 149506-16-1 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1][2] |
| Molecular Weight | 255.11 g/mol | [1][2] |
| Canonical SMILES | O=C(O)C1CC(C2=CC=C(Br)C=C2)C1 | [1] |
Physicochemical Data Summary
| Property | Value | Notes |
| Physical Appearance | Not specified, likely a solid at room temperature. | Based on typical properties of similar aromatic carboxylic acids. |
| Melting Point | No data available. | - |
| Boiling Point | No data available. | - |
| Solubility | No data available. | Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. |
| Storage | Store at 4 °C. | [1] |
Spectroscopic Profile
Spectroscopic data is critical for the unambiguous identification and quality control of this compound. Below are the expected characteristic signals based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methylene protons.
-
Aromatic Protons (Ar-H): Two doublets are anticipated in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of δ 10-12 ppm. This signal's broadness is due to hydrogen bonding and its position can be concentration-dependent.[3]
-
Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex multiplets in the δ 2.0-3.5 ppm range due to restricted bond rotation and complex spin-spin coupling.[4][5]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework.
-
Carbonyl Carbon (-C=O): A signal in the range of δ 170-180 ppm is characteristic of a carboxylic acid.[3]
-
Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 120-145 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the cyclobutane ring will be at the higher end.
-
Cyclobutane Carbons: Aliphatic carbons of the cyclobutane ring are expected to appear in the range of δ 20-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carboxylic acid functional group.
-
O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[3]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[3]
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹, indicates the presence of the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak [M]+: The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) at m/z 254 and 256.
-
Key Fragments: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]) and the carboxyl group ([M-45]).[3]
Synthesis and Manufacturing
While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed literature, its structure suggests plausible synthetic routes based on established organic chemistry principles. A common approach for constructing similar cyclobutane structures involves a [2+2] cycloaddition or a double alkylation reaction.[6][7]
A plausible retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis for this compound.
Proposed Synthetic Protocol:
-
[2+2] Cycloaddition: The reaction of 4-bromostyrene with an activated alkene, such as ethyl acrylate, under thermal or photochemical conditions, could yield the corresponding cyclobutane ester. This reaction's regiochemistry and stereochemistry would need to be carefully controlled.
-
Hydrolysis: The resulting ethyl 3-(4-bromophenyl)cyclobutane-1-carboxylate would then be hydrolyzed to the target carboxylic acid, typically using aqueous base (e.g., NaOH or KOH) followed by acidic workup.
-
Purification: The final product would be purified by recrystallization or column chromatography to achieve the desired purity for research and development applications.
Chemical Reactivity and Derivatization
The molecule possesses two primary reactive sites: the carboxylic acid group and the bromophenyl moiety. This dual reactivity makes it a versatile building block for creating a diverse range of more complex molecules.
Caption: Reactivity map of this compound.
-
Reactions of the Carboxylic Acid: The -COOH group can undergo standard transformations, including esterification, amidation (using coupling agents like DCC or EDC), reduction to the corresponding primary alcohol, and conversion to an acyl chloride, which is a more reactive intermediate.
-
Reactions of the Bromophenyl Group: The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[8] Additionally, it can be converted into a Grignard reagent or an organolithium species for subsequent reactions with various electrophiles.
Applications in Research and Drug Development
The rigid cyclobutane core is a desirable feature in medicinal chemistry as it can impart conformational constraint on a molecule, potentially leading to improved binding affinity and selectivity for biological targets.[9] The 1,3-disubstitution pattern allows for the precise spatial orientation of pharmacophoric groups.
-
Scaffold for Bioactive Molecules: This compound serves as a valuable starting material for the synthesis of novel drug candidates. The ability to independently modify the carboxylic acid and the aromatic ring allows for the exploration of a wide chemical space.
-
Probing Structure-Activity Relationships (SAR): By incorporating this rigid scaffold into a lead compound, medicinal chemists can systematically probe the importance of the spatial arrangement of functional groups for biological activity.
-
Potential in CNS-Targeted Drugs: The structural motifs present in this molecule are found in compounds being investigated for central nervous system disorders.[9]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions should be observed when handling this compound.
Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning.[1]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11] Recommended storage temperature is 4 °C.[1]
-
Incompatible Materials: Avoid strong oxidizing agents.[11]
Conclusion
This compound is a strategically important building block with significant potential in synthetic and medicinal chemistry. Its well-defined three-dimensional structure and orthogonal reactive sites provide a robust platform for the design and synthesis of novel, complex molecules. This guide has summarized its core chemical properties, reactivity, and handling protocols to aid researchers in leveraging its unique characteristics for their scientific pursuits.
References
-
ResearchGate. 3-(4-Bromophenyl)cyclobutanone | Request PDF. [Link]
-
Doc Brown's Advanced Organic Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. [Link]
-
PubChemLite. 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3). [Link]
-
Wikipedia. Cyclobutanecarboxylic acid. [Link]
-
MySkinRecipes. 3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid. [Link]
-
ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. [Link]
-
Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
-
ResearchGate. 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. [Link]
-
AFG Bioscience LLC. 1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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National Center for Biotechnology Information. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
-
ResearchGate. Organic Chemistry Concepts and Applications for Medicinal Chemistry. [Link]
-
AA Blocks. Safety Data Sheet. [Link]
-
MD Topology. (1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid | C10H9BrO2 | NMR. [Link]
-
ResearchGate. Heck reaction of the aryl bromide 3 with 1‐cyclohexene‐1‐carboxylic.... [Link]
-
National Center for Biotechnology Information. 3-(4-Bromophenyl)cyclopent-2-en-1-one. [Link]
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- 12. aablocks.com [aablocks.com]
Technical Guide: Synthesis & Stereocontrol of 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid
[1]
Executive Summary
The cyclobutane ring acts as a critical bioisostere for phenyl rings and alkyl chains in modern drug discovery, offering unique vectors for conformational restriction without the metabolic liability of aromatic systems. 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid is a high-value scaffold because the bromine handle allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the carboxylic acid provides a handle for amide coupling.[1]
This guide details the Constructive Grignard Route , favored for its scalability and use of commodity starting materials.[2] It specifically addresses the two primary challenges in this synthesis:
-
Chemomoselectivity: Reducing the cyclobutane core without dehalogenating the aryl bromide.[1]
-
Stereocontrol: Managing the cis/trans isomeric ratio (dr).
Retrosynthetic Analysis
The most robust disconnection relies on the commercially available 3-oxocyclobutanecarboxylic acid .[1] This approach avoids the poor regioselectivity often seen in [2+2] photocycloadditions of styrenes.[1]
Figure 1: Retrosynthetic logic prioritizing the preservation of the aryl-bromide handle.
Detailed Synthetic Protocol
Phase 1: Scaffold Construction
Strategy: We utilize a Grignard addition followed by dehydration.[1] Note that the carboxylic acid must be protected as an ester to prevent quenching the Grignard reagent.[1]
Step 1: Esterification & Grignard Addition
-
Reagents: 3-Oxocyclobutanecarboxylic acid, MeOH, H2SO4 (cat), (4-Bromophenyl)magnesium bromide.[1]
-
Rationale: The methyl ester is preferred over the ethyl ester for easier monitoring by proton NMR (distinct singlet).[1]
Protocol:
-
Esterification: Reflux 3-oxocyclobutanecarboxylic acid (1.0 eq) in MeOH with catalytic H2SO4 for 4 hours. Concentrate and distill to obtain Methyl 3-oxocyclobutanecarboxylate .
-
Grignard Addition:
-
Dissolve the ester (1.0 eq) in anhydrous THF under N2.[1] Cool to -78°C.[1]
-
Add (4-Bromophenyl)magnesium bromide (1.1 eq, 1.0 M in THF) dropwise over 1 hour. Critical: Low temperature is essential to prevent attack on the ester moiety.[1]
-
Result: Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate (mixture of diastereomers).[1]
-
Step 2: Dehydration[1][3][4]
-
Reagents: Thionyl chloride (SOCl2) or Burgess Reagent (for milder conditions).[1]
-
Industrial Preference: Mesyl chloride (MsCl) followed by elimination with DBU is often cleaner than acid-catalyzed dehydration, which can cause ring contraction.[1]
Protocol:
-
Dissolve the tertiary alcohol in DCM at 0°C.
-
Add MsCl (1.2 eq) and Et3N (1.5 eq).[1] Stir for 2 hours.
-
Add DBU (2.0 eq) and reflux for 4 hours.
-
Result: Methyl 3-(4-bromophenyl)cyclobut-2-ene-1-carboxylate (The "Endo" alkene).[1]
Phase 2: The Reduction Challenge (Critical Step)
The Problem: Standard Hydrogenation (H2, Pd/C) will rapidly debrominate the aromatic ring (hydrodehalogenation) before reducing the sterically hindered cyclobutene. The Solution: Ionic Hydrogenation or Wilkinson's Catalyst .[1]
Protocol: Ionic Hydrogenation (Recommended)
This method relies on hydride transfer to a carbocation intermediate, which is chemically orthogonal to the Ar-Br bond.
-
Setup: Dissolve the cyclobutene intermediate in DCM.
-
Reagents: Add Triethylsilane (Et3SiH) (3.0 eq) followed by Trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0°C.
-
Mechanism: Protonation of the alkene generates a tertiary carbocation (stabilized by the phenyl ring), which is instantly trapped by the hydride from silane.[1]
-
Workup: Quench with NaHCO3.
-
Outcome: Methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate (Ar-Br remains intact).[1]
Isomer Management: Cis vs. Trans
The reduction typically yields a mixture of cis and trans isomers.[1]
-
Cis Isomer: Phenyl and Carboxylate are on the same side (Syn).[1]
-
Trans Isomer: Phenyl and Carboxylate are on opposite sides (Anti).[1]
Thermodynamics: The trans isomer is generally thermodynamically more stable due to reduced steric repulsion (pseudo-diequatorial conformation in the puckered ring).[1]
Separation Strategy
Do not attempt to separate at the ester stage.[1] Hydrolyze to the acid first, as the free acids have significantly different solubility profiles.
Protocol:
-
Hydrolysis: Treat the ester mixture with LiOH (2 eq) in THF/H2O (1:1). Acidify to pH 2 with 1N HCl.
-
Fractional Crystallization:
Figure 2: Workflow for thermodynamic separation of isomers.[1]
Data Summary & Process Parameters
Key Process Parameters (CPP)
| Step | Parameter | Target Range | Consequence of Deviation |
| Grignard | Temperature | -78°C to -60°C | > -50°C leads to ester attack (bis-addition) and ketone formation.[1] |
| Dehydration | Reagent | MsCl/DBU | Acidic dehydration (H2SO4) causes ring contraction to cyclopropane derivatives.[1] |
| Reduction | Catalyst/Method | Et3SiH/TFA | Pd/C or Raney Ni causes >50% loss of Bromine (Debromination).[1] |
| Hydrolysis | pH Control | pH < 3 | Incomplete precipitation of the free acid if pH is not sufficiently low.[1] |
Analytical Characterization (Expected)
| Isomer | 1H NMR Feature (Cyclobutane Methine) | NOE Signal |
| Cis | δ 3.0-3.3 ppm (Multiplet) | Strong NOE between H-1 and H-3 |
| Trans | δ 2.8-3.1 ppm (Multiplet) | No NOE between H-1 and H-3 |
Note: In 1,3-disubstituted cyclobutanes, the cis-isomer often exhibits a "pseudo-diaxial" character in NMR coupling constants compared to the trans-isomer.
Safety & Scale-Up Considerations
-
Exotherm Control: The Grignard addition is highly exothermic.[1] On a >100g scale, use a dosing pump and ensure cooling capacity (jacketed reactor) maintains T < -60°C.
-
Silane Gas Evolution: Ionic hydrogenation releases small amounts of gas and involves TFA.[1] Ensure proper scrubbing of acidic vapors.[1]
-
Waste Disposal: Aqueous streams from the Grignard quench contain magnesium salts and should be treated before disposal.[1]
References
-
General Cyclobutane Synthesis
-
Ionic Hydrogenation Specifics
-
C-H Activation Alternative (Advanced)
-
Isomer Separation Precedents
Sources
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- 2. Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN1765870B - Preparation method of cyclobutane tetracarboxylic ester compound - Google Patents [patents.google.com]
- 4. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]
Spectroscopic Characterization of 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid, a key building block in medicinal chemistry and materials science. The correct interpretation of its spectroscopic signature is paramount for confirming its chemical identity, purity, and for use in subsequent synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles.
Introduction
This compound (CAS No: 149506-16-1) is a disubstituted cyclobutane derivative with a molecular formula of C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol .[1][2][3] Its structure, featuring a cyclobutane ring, a bromophenyl group, and a carboxylic acid moiety, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control and for elucidating its role in complex molecular architectures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Expected Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. |
| Aromatic (Ar-H) | 7.2 - 7.6 | Doublet of Doublets (AA'BB' system) | 4H | The protons on the 4-bromophenyl group will appear as a characteristic AA'BB' system due to the bromine substituent, resulting in two doublets. |
| Methine (Ar-CH) | 3.0 - 3.5 | Multiplet | 1H | The proton on the carbon attached to the aromatic ring is deshielded by the ring current and will appear as a multiplet due to coupling with the adjacent methylene protons. |
| Methine (CH-COOH) | 2.8 - 3.3 | Multiplet | 1H | The proton on the carbon bearing the carboxylic acid is deshielded by the electron-withdrawing effect of the carbonyl group and will appear as a multiplet. |
| Methylene (-CH₂-) | 2.0 - 2.6 | Multiplet | 4H | The four methylene protons on the cyclobutane ring will be diastereotopic and will appear as a complex multiplet due to coupling with each other and the methine protons. |
Experimental Workflow for ¹H NMR Acquisition:
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 175 - 185 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Aromatic (C-Br) | 120 - 125 | The carbon attached to the bromine is shielded relative to the other aromatic carbons. |
| Aromatic (CH) | 128 - 132 | The aromatic CH carbons appear in their typical region. |
| Aromatic (C-C) | 140 - 145 | The quaternary aromatic carbon attached to the cyclobutane ring. |
| Methine (Ar-CH) | 40 - 45 | The methine carbon attached to the aromatic ring. |
| Methine (CH-COOH) | 35 - 40 | The methine carbon attached to the carboxylic acid. |
| Methylene (-CH₂-) | 25 - 35 | The methylene carbons of the cyclobutane ring. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[4]
| m/z (mass-to-charge ratio) | Fragment | Loss | Relative Intensity | Assignment |
| 255/257 | [M]⁺ | - | Medium | Molecular ion (presence of Br isotopes)[4] |
| 211/213 | [M-CO₂]⁺ | 44 | High | Decarboxylation of the molecular ion[4] |
| 169/171 | [C₇H₆Br]⁺ | 86 | Base Peak | 4-Bromobenzyl cation formed through ring fragmentation[4] |
| 89 | [C₇H₅]⁺ | 166 | Medium | Tropylium ion[4] |
Experimental Workflow for Mass Spectrometry:
Caption: Generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by several distinct and informative absorption bands.[5][6][7]
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Characteristics |
| 2500-3300 | O-H (Carboxylic Acid) | Stretch | Very broad and strong due to hydrogen bonding.[5][6] |
| 2850-3000 | C-H (Aromatic and Alkyl) | Stretch | Medium to sharp peaks, often superimposed on the broad O-H stretch.[8] |
| 1680-1720 | C=O (Carboxylic Acid) | Stretch | Strong and sharp.[5][6] |
| 1400-1440 | O-H | Bend | Medium intensity.[5] |
| 1210-1320 | C-O | Stretch | Strong intensity.[5][6] |
| 910-950 | O-H | Out-of-plane bend | Broad and of medium intensity.[5] |
The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, coupled with a strong carbonyl absorption around 1700 cm⁻¹, is a definitive indicator of a carboxylic acid functional group.[6][7]
Conclusion
The spectroscopic data for this compound provides a clear and unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides key fragmentation information, and infrared spectroscopy identifies the characteristic functional groups. This comprehensive spectroscopic analysis is an indispensable tool for ensuring the quality and identity of this important chemical compound in research and development settings.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
PubChemLite. 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid (C11H11BrO3). [Link]
-
PubChemLite. (3s)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid. [Link]
-
Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
-
NIST WebBook. Cyclobutylcarboxylic acid. [Link]
-
NIST WebBook. Cyclobutane. [Link]
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Organic Chemistry Portal. Cyclobutane synthesis. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
-
PubChemLite. 1-(4-bromophenyl)cyclobutanecarboxylic acid (C11H11BrO2). [Link]
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- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. echemi.com [echemi.com]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Guide: 1H NMR Characterization of 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid
Executive Summary
The structural validation of 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid represents a classic but deceptive challenge in small-molecule characterization. While the aromatic and acidic protons provide obvious diagnostic handles, the cyclobutane core introduces complex signal splitting and stereochemical ambiguity (cis/trans isomerism) that frequently leads to misassignment in medicinal chemistry campaigns.
This guide provides a definitive technical framework for analyzing the 1H NMR spectrum of this compound. It moves beyond simple peak listing to explain the causality of the signals—specifically how ring "puckering" dynamics influence chemical shift and coupling constants (
Structural Dynamics & Stereochemistry[1]
Before analyzing the spectrum, one must understand the conformers. The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain. This creates two distinct isomers for 1,3-disubstitution:
-
Cis-Isomer: Both the carboxylic acid and the 4-bromophenyl group are on the same face of the ring. In the preferred low-energy conformation, both bulky groups occupy pseudo-equatorial positions.
-
Trans-Isomer: The substituents are on opposite faces. One group is pseudo-equatorial, and the other is pseudo-axial, leading to higher steric strain and distinct NMR splitting patterns.
Isomer Logic Flow
The following diagram illustrates the decision tree for assigning stereochemistry based on spectral data.
Figure 1: Logic flow for stereochemical assignment of 1,3-disubstituted cyclobutanes.
Theoretical Spectral Assignment (DMSO-d6)
Solvent Choice: DMSO-d6 is the recommended solvent. It ensures the solubility of the polar carboxylic acid and typically slows the exchange of the acidic proton, making the -COOH signal visible (unlike in CDCl3 where it may broaden into the baseline).
Summary Table of Signals
| Position | Type | Count | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Notes |
| COOH | Acid | 1H | 12.0 – 12.5 | Broad Singlet | - | Disappears with D2O shake. |
| Ar-H (a) | Aromatic | 2H | 7.45 – 7.55 | Doublet (AA') | ~8.4 | Ortho to Bromine. Deshielded by inductive effect. |
| Ar-H (b) | Aromatic | 2H | 7.20 – 7.30 | Doublet (BB') | ~8.4 | Meta to Bromine. |
| H-3 | Methine | 1H | 3.30 – 3.50 | Quintet/Multiplet | Complex | Benzylic proton. Shift varies by isomer. |
| H-1 | Methine | 1H | 2.90 – 3.10 | Quintet/Multiplet | Complex | Alpha to Carbonyl. |
| H-2/H-4 | Methylene | 4H | 2.10 – 2.60 | Complex Multiplet | Geminal/Vicinal | "Roofing" effect common. High order non-first-order behavior. |
Detailed Mechanistic Analysis
1. The Aromatic Region (7.0 - 7.6 ppm)
The 4-bromophenyl moiety creates a classic AA'BB' system .
-
Appearance: Two "doublets." In reality, these are complex higher-order multiplets, but at 300+ MHz, they appear as clean doublets.
-
Shift Logic: The Bromine atom is electron-withdrawing by induction (deshielding ortho protons) but electron-donating by resonance. However, the inductive effect dominates slightly compared to benzene, shifting the ortho protons downfield. The alkyl group (cyclobutane) at the para position is weakly donating.
2. The Cyclobutane Core (2.0 - 3.5 ppm)
This is the critical region.
-
H-1 and H-3 (Methines): These protons appear as quintet-like multiplets because they couple to the four adjacent methylene protons.
-
H-2 and H-4 (Methylenes): Due to the symmetry plane running through C1 and C3, H2 and H4 are chemically equivalent. However, the protons on C2 (H2a and H2b) are diastereotopic .
-
One proton is cis to the phenyl ring; the other is trans.
-
This creates a complex splitting pattern involving geminal coupling (
Hz) and vicinal coupling ( Hz).
-
Experimental Protocol: Self-Validating Workflow
To ensure data integrity and reproducibility, follow this exact protocol. This workflow is designed to prevent common artifacts like solvent suppression of the acid peak or rotameric broadening.
Reagents & Equipment[2]
-
Sample Mass: 5–10 mg (for standard 1H), 20–30 mg (for 13C/2D).
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).
-
NMR Tube: 5mm high-precision tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation (The "Sandwich" Method):
-
Add 0.2 mL DMSO-d6 to the tube first.
-
Dissolve solid sample in 0.4 mL DMSO-d6 in a separate vial. Vortex until clear.
-
Transfer solution to the tube. Rationale: Prevents solid accumulation at the bottom which causes line broadening.
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Sequence: zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 5.0 seconds (minimum).
-
Scientific Integrity Check: The aromatic protons and especially the acid proton have long T1 relaxation times. A standard 1.0s D1 will lead to integration errors (underestimating the aromatic region).
-
-
Scans (NS): 16 or 32.
-
Spectral Width: -2 to 14 ppm (capture the acid peak).
-
-
Processing & Validation:
-
Phasing: Manual phasing is required for the broad acid peak. Autophase often fails here.
-
Integration Check: Calibrate the aromatic region (4H total) to 4.00.
-
Self-Validation Rule: If the integration of the aromatic region vs. the cyclobutane methines (H1+H3) deviates by >5% (i.e., methines < 1.9 or > 2.1), the relaxation delay was too short. Re-run with D1 = 10s.
-
Differentiation of Isomers (Cis vs. Trans)
If you synthesized this compound, you likely have a mixture. Separation requires HPLC, but identification can be done in the mixture.
The NOESY Experiment (The Gold Standard)
Running a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the only way to be authoritative.
-
Cis-Isomer: The H-1 and H-3 protons are on the same side of the ring (axial-like in the planar average). They are spatially close (< 3 Å).
-
Result: A strong cross-peak between the H-1 multiplet (~3.0 ppm) and H-3 multiplet (~3.4 ppm).
-
-
Trans-Isomer: The H-1 and H-3 protons are on opposite sides.
-
Result: No cross-peak (or negligible) between H-1 and H-3.
-
Coupling Constant Analysis (Secondary Evidence)
While less reliable than NOESY due to ring flexibility:
-
Cis (
): Generally larger vicinal coupling constants for the methine-methylene interaction due to the dihedral angle approaching 0° (eclipsed) in the planar limit, though puckering complicates this. -
Trans (
): Generally smaller vicinal couplings.
Troubleshooting & Common Artifacts
| Symptom | Cause | Solution |
| Missing COOH peak | Chemical exchange with water in solvent. | Dry the DMSO-d6 over molecular sieves or lower the temperature to 280K to slow exchange. |
| Broad Cyclobutane signals | Ring inversion (puckering flip) occurring at intermediate rate on NMR timescale. | Run Variable Temperature (VT) NMR. Cooling to -20°C often sharpens the multiplets by freezing the conformer. |
| Extra peaks in aliphatic region | Residual solvent (EtOAc, Hexanes) or Grease. | Cyclobutane derivatives trap solvents easily in the crystal lattice. Dry under high vacuum (50°C, 4h). |
References
-
General Cyclobutane NMR Behavior
-
Wiberg, K. B.; Barth, D. E. J. Am. Chem. Soc.1969 , 91, 5124.[1] (Foundational work on cyclobutane coupling constants and puckering).
-
-
Stereochemical Assignment of 1,3-Disubstituted Cyclobutanes
-
Synthesis and Spectral Data of Analogues
- Relevant patent literature for 3-substituted cyclobutane carboxylic acids (e.g., WO2012061417).
-
NMR Solvent Data & Impurities
Sources
An In-depth Technical Guide to the Discovery of Novel Cyclobutane-Containing Drug Candidates
Part 1: The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry
Introduction: Beyond "Flatland" in Drug Design
For decades, drug discovery has been heavily reliant on aromatic and heteroaromatic ring systems, leading to a prevalence of "flat" molecules in medicinal chemistry. While effective, this chemical space is well-explored, and there is a growing need for novel scaffolds that can provide access to new biological targets and improved pharmacological properties. The incorporation of three-dimensional (3D) structural motifs is a key strategy to escape this "flatland," and the cyclobutane ring has emerged as a particularly valuable tool in this endeavor.[1][2] Its unique conformational constraints and synthetic accessibility offer a powerful platform for the design of next-generation therapeutics.
Unique Physicochemical and Conformational Properties of the Cyclobutane Ring
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal/mol.[1][3] This inherent strain is a direct result of its deviation from the ideal tetrahedral bond angle of 109.5°. To alleviate some of this strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation.[3][4][5] In this conformation, one carbon atom is out of the plane of the other three, reducing torsional strain from eclipsing hydrogens.[4][5] The C-C bond lengths in cyclobutane are approximately 1.56 Å, which is longer than the 1.54 Å found in ethane.[1][3]
This distinct three-dimensional structure has profound implications for a molecule's physicochemical properties.[6] The introduction of a cyclobutane moiety can influence lipophilicity, solubility, and metabolic stability, providing medicinal chemists with a valuable tool to fine-tune these crucial drug-like characteristics.[1][3][6]
Caption: Puckered "butterfly" conformation of the cyclobutane ring.
The Cyclobutane as a Versatile Pharmacophore Element
The strategic incorporation of a cyclobutane ring can address several challenges in drug discovery.[1][3] Its rigid nature can lock in a bioactive conformation, thereby improving potency and selectivity by minimizing the entropic penalty of binding to a biological target.[1][3]
Conformational Restriction: Flexible molecules often pay an entropic price upon binding to their target, as their rotatable bonds become fixed. Replacing a flexible linker, such as an ethyl group, with a 1,3-disubstituted cyclobutane can pre-organize the molecule into a more favorable conformation for binding, leading to enhanced activity.[1][7]
Bioisosterism: The cyclobutane scaffold is a versatile bioisostere for various functional groups.[1][3][8] This allows for the modulation of a molecule's properties without significantly altering its interaction with the target.
-
Alkene Replacement: Replacing a double bond with a cyclobutane ring can prevent unwanted cis/trans isomerization, which can be a metabolic liability.[1][9]
-
Aromatic Ring Mimic: In some cases, a cyclobutane can serve as a non-aromatic bioisostere for a phenyl ring, which can lead to improved solubility and metabolic stability.[1][9]
-
tert-Butyl and gem-Dimethyl Replacement: The trifluoromethyl-cyclobutyl group is being explored as a unique analogue for the tert-butyl group, offering a way to modulate lipophilicity and acidity.[10] Oxetanes, four-membered rings containing an oxygen atom, can also be used as bioisosteres for gem-dimethyl groups, providing a similar steric profile with reduced lipophilicity.[11]
Improving Metabolic Stability: The cyclobutane ring itself is relatively inert to metabolic degradation.[1][9] Its introduction can block metabolically labile sites in a molecule, leading to an improved pharmacokinetic profile.[1][9] For instance, replacing a metabolically vulnerable cyclohexane with a difluorocyclobutane was a key strategy in the development of the IDH1 inhibitor ivosidenib.[6]
Directing Pharmacophore Groups: The defined stereochemistry of a substituted cyclobutane allows for precise positioning of key functional groups to optimize interactions with a biological target and to fill hydrophobic pockets.[1][9]
| Application of Cyclobutane Moiety | Rationale | Example |
| Conformational Restriction | Pre-organizes the molecule for binding, reducing entropic penalty. | Replacement of a flexible linker with a 1,3-disubstituted cyclobutane.[1] |
| Bioisosterism (Alkene) | Prevents cis/trans isomerization, improving metabolic stability. | Combretastatin analogues.[1] |
| Bioisosterism (Aromatic Ring) | Improves solubility and metabolic profile. | Replacement of a phenyl ring with a cyclobutane scaffold.[11] |
| Improving Metabolic Stability | Blocks metabolically labile sites. | Ivosidenib (IDH1 inhibitor).[6] |
| Filling Hydrophobic Pockets | The 3D structure complements hydrophobic regions of binding sites. | Cathepsin B inhibitors.[1] |
Part 2: Synthetic Strategies for Accessing Novel Cyclobutane Cores
The Cornerstone of Cyclobutane Synthesis: The [2+2] Cycloaddition
The [2+2] cycloaddition of two olefinic components is the most direct and widely used method for the synthesis of cyclobutane rings.[12][13] This reaction can be initiated by light (photocycloaddition), heat, or a metal catalyst.
Visible-light-mediated [2+2] photocycloaddition is a powerful and increasingly popular method for constructing cyclobutane rings, offering a green and sustainable alternative to traditional UV-light-induced reactions.[14][15] The reaction can proceed through different mechanisms, including direct excitation of one of the olefin partners or through the use of a photosensitizer that facilitates intersystem crossing to a triplet state.[15]
Caption: Sensitized photochemical [2+2] cycloaddition mechanism.
Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of an Enone and an Alkene
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the enone (1.0 equiv), the alkene (1.5 equiv), and the photocatalyst (e.g., thioxanthen-9-one, 1-5 mol%).[14]
-
Solvent Addition: Degas the chosen solvent (e.g., acetonitrile) by sparging with argon for 15-20 minutes. Add the degassed solvent to the Schlenk tube to achieve the desired concentration (typically 0.1 M).
-
Reaction Initiation: Place the sealed Schlenk tube in front of a visible light source (e.g., blue LEDs) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane product.
While photochemical methods are prevalent, thermal and metal-catalyzed [2+2] cycloadditions offer valuable alternatives, particularly for substrates that are sensitive to light.[12] Transition metal catalysts, such as those based on iron or cobalt, can facilitate the cycloaddition under milder conditions and with high stereoselectivity.[12][16]
Experimental Protocol: Iron-Catalyzed [2+2] Cycloaddition
-
Catalyst Preparation: In a glovebox, add the iron catalyst and the appropriate ligand to a dry reaction vessel.
-
Reagent Addition: Add the alkene and alkyne substrates to the reaction vessel, followed by the solvent.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature for the required time.
-
Quenching and Workup: After the reaction is complete, quench with an appropriate reagent and perform a standard aqueous workup.
-
Purification: Purify the product by column chromatography.
Other Synthetic Approaches
Beyond [2+2] cycloadditions, other synthetic strategies have been developed to access functionalized cyclobutanes.
-
Intramolecular Cyclization: Appropriately substituted precursors can undergo intramolecular cyclization to form cyclobutane rings.[17][18]
-
C-H Functionalization: The direct functionalization of C-H bonds on a pre-existing cyclobutane scaffold is a powerful strategy for rapidly generating analogues and exploring structure-activity relationships (SAR).[19][20][21]
Synthesis of Functionalized Cyclobutane Building Blocks
The availability of a diverse range of functionalized cyclobutane building blocks is crucial for their effective implementation in drug discovery programs. Various synthetic routes have been developed to introduce different functional groups onto the cyclobutane core, enabling the exploration of a wide chemical space.[22]
Caption: Synthetic workflow for generating diverse cyclobutane candidates.
Part 3: Case Studies and Future Perspectives
Cyclobutane-Containing Drugs in the Clinic and Pipeline
The utility of the cyclobutane moiety in drug design is validated by the number of approved drugs and clinical candidates that incorporate this scaffold.[1][6][7] As of January 2021, at least 39 drug candidates in clinical or preclinical development contained a cyclobutane ring.[1][9]
| Drug | Target | Therapeutic Area | Significance of Cyclobutane Moiety |
| Carboplatin [1][7][9] | DNA | Oncology | The cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity associated with cisplatin.[6] |
| Boceprevir [6][7] | HCV NS3/4A Protease | Infectious Disease | The cyclobutylmethyl group in the P1 position provides a significant potency enhancement compared to cyclopropyl and cyclopentyl analogues.[6] |
| Apalutamide [6] | Androgen Receptor | Oncology | Features a spirocyclic cyclobutane. |
| Zasocitinib [23] | TYK2 | Autoimmune Diseases | A 1,2-disubstituted cyclobutane currently in clinical trials for psoriasis. |
| Ivosidenib [6] | IDH1 | Oncology | A difluorocyclobutanyl amine was used to improve metabolic stability.[6] |
Emerging Trends and Future Directions
The application of cyclobutane-containing molecules in drug discovery continues to expand.
-
Novel Modalities: The unique 3D presentation of functional groups afforded by the cyclobutane scaffold makes it an attractive component for more complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In the context of ADCs, a cyclobutane-containing linker has been shown to improve selectivity for the target enzyme cathepsin B.[1]
-
Advanced Synthesis: The development of new and more efficient catalytic methods for the synthesis of enantiomerically enriched and polysubstituted cyclobutanes will further accelerate their adoption in medicinal chemistry.[16][19]
-
Computational Design: In silico methods, including conformational analysis and molecular dynamics simulations, are playing an increasingly important role in the rational design of cyclobutane-containing drug candidates by predicting their binding modes and physicochemical properties.[24][25]
Part 4: Conclusion
The cyclobutane ring has firmly established itself as a valuable and versatile scaffold in modern medicinal chemistry. Its distinct conformational properties provide a means to introduce three-dimensionality into drug candidates, leading to improvements in potency, selectivity, and pharmacokinetic profiles. With ongoing advances in synthetic methodologies and a growing appreciation for its strategic value, the cyclobutane moiety is poised to play an even more significant role in the discovery of novel therapeutics for a wide range of diseases.
References
- The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL: )
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. (URL: [Link])
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. (URL: [Link])
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Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 356-369. (URL: [Link])
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Throup, A., Zraikat, M. S., Gordon, A., Soumehsaraei, S. J., Haase, K. D., ... & Tyreman, M. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 13(1), 74-84. (URL: [Link])
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Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 356-369. (URL: [Link])
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ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. (URL: [Link])
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Chemspace. (n.d.). Bioisosteric Replacements. (URL: [Link])
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Cativiela, C., Díaz-de-Villegas, M. D., García, J. I., & Gil, M. J. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. (URL: [Link])
-
ResearchGate. (n.d.). Examples of 1,2-disubsituted cyclobutanes in clinical trials. (URL: [Link])
-
ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments. (URL: [Link])
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Ghorai, M. K., & Kumar, A. (2016). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Angewandte Chemie International Edition, 55(42), 13170–13174. (URL: [Link])
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Reisman, S. E., & Newton, S. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. (URL: [Link])
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. (URL: [Link])
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Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(12), 3573–3585. (URL: [Link])
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. (URL: [Link])
-
ResearchGate. (n.d.). The synthetic routes to cyclobutanes. (URL: [Link])
-
Cativiela, C., Díaz-de-Villegas, M. D., García, J. I., & Gil, M. J. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. (URL: [Link])
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (URL: [Link])
-
Ravelli, D., & Fagnoni, M. (2021). Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions. European Journal of Organic Chemistry, 2021(33), 4615-4628. (URL: [Link])
-
ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes. (URL: [Link])
-
ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. (URL: [Link])
-
Al-Harrasi, A., Hussain, J., Ahmed, M., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 356-369. (URL: [Link])
-
Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430-3444. (URL: [Link])
-
LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. (URL: [Link])
-
Li, Y., & Tang, Y. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. (URL: [Link])
-
LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. (URL: [Link])
-
Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430-3444. (URL: [Link])
-
Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. (URL: [Link])
-
Drug Design.org. (n.d.). Bioisosterism. (URL: [Link])
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Field Protocol: Safety and Handling of Aryl Bromide Carboxylic Acids
Executive Summary: The Dual-Hazard Profile
Aryl bromide carboxylic acids (e.g., 4-bromobenzoic acid, 3-bromo-5-fluorobenzoic acid) are foundational scaffolds in drug discovery, particularly as electrophiles in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Their safety profile is often underestimated because they appear as stable, off-white solids.
However, they possess a dual-hazard profile :
-
The Acid Moiety (COOH): Corrosive/irritant potential and capability to mobilize heavy metals.
-
The Aryl Bromide Moiety (Ar-Br): Lipophilicity enhancer that increases skin permeation and acts as a sensitizer.
This guide moves beyond the standard MSDS "wear gloves" advice to provide a mechanistic understanding of why specific protocols are necessary and how to execute them to pharmaceutical industry standards.
Physicochemical Identity & Hazard Mechanics[1][2]
The "Trojan Horse" Effect
While benzoic acid derivatives are moderately acidic (pKa ~4.0), the addition of a bromine atom (an electron-withdrawing group via induction) lowers the pKa, making the proton more labile.
-
Mechanism: The lipophilic aryl bromide ring facilitates transport across the lipid bilayer of the stratum corneum (outer skin layer). Once intracellular, the carboxylic acid group dissociates, leading to localized intracellular acidification and protein denaturation.
-
Implication: Standard nitrile gloves may offer insufficient break-through time for solutions of these compounds. Double-gloving or using high-grade nitrile (min 0.11 mm thickness) is required when handling concentrated solutions.
Thermal Instability: The Decarboxylation Risk
Aryl carboxylic acids are prone to thermal decarboxylation, a reaction often catalyzed by the very metals (Cu, Pd, Ag) used in their functionalization.
-
Reaction:
-
Risk: In sealed pressure vials (common in microwave synthesis), unexpected decarboxylation generates gas, leading to rapid over-pressurization and potential vessel failure.
Operational Safety Protocols
Weighing and Solvation (Dust Control)
Solid aryl bromides are often electrostatic powders. Inhalation is the primary acute risk, leading to respiratory tract irritation (H335).
Protocol 1: The "Static-Free" Weighing Workflow
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure . Never weigh on an open bench.
-
Ionization: Use an anti-static gun or ionizer bar on the spatula and weighing boat before dispensing.
-
Solvation: Add solvent to the solid in the weighing vessel (if volume permits) before transfer. Transferring dry powder risks aerosolization.
Reaction Setup: Cross-Coupling Safety
When using these reagents in palladium-catalyzed couplings, the risk profile changes dynamically.
Critical Control Point: Base Addition
Adding strong bases (e.g.,
-
Correct Order of Addition: Dissolve the acid first, cool the solution to 0°C (if scale >10g), and add the base slowly to manage the exotherm before adding the catalyst.
-
Why? Rapid heat generation can degrade the catalyst or trigger solvent boiling.
Visualization: Safety Logic & Workflows
Diagram: Safe Handling Lifecycle
This workflow enforces the "Solvate Early" principle to minimize dust exposure.
Figure 1: The "Solvate Early" workflow minimizes respiratory exposure to halogenated dust.
Diagram: Decarboxylation Risk Assessment
A decision tree to determine if pressure relief is needed during synthesis.
Figure 2: Risk matrix for thermal decarboxylation. High temps + metal catalysts = CO2 release.
Waste Management & Decontamination[3]
Proper disposal is legally mandated and chemically critical. Aryl bromides are Halogenated Organic Wastes .
The "Halogenated" Rule
Never mix aryl bromides with general organic solvents (acetone, ethanol) in the "Non-Halogenated" waste drum.
-
Reasoning: Halogenated waste requires high-temperature incineration (>1100°C) to prevent the formation of dioxins and furans. Mixing them contaminates the cheaper non-halogenated stream, forcing the entire volume to be treated as halogenated (significant cost increase).
Aqueous Waste & Heavy Metals
If the aryl bromide was used in a Pd-catalyzed reaction:
-
Scavenging: The aqueous layer likely contains palladium. Treat with a metal scavenger (e.g., SiliaMetS® Thiol) or charcoal before disposal.
-
pH Check: The carboxylic acid may precipitate if the waste stream is acidified. Ensure the waste pH is basic (>9) to keep the compound soluble as a carboxylate salt, preventing drain clogs or sludge formation in drums.
| Waste Stream | Content Criteria | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Hazardous Solid Waste (Incineration).[1] |
| Liquid: Halogenated | Mother liquors, DCM/Chloroform extracts. | High-Temp Incineration. DO NOT MIX with Acetone. |
| Liquid: Aqueous | Quenched reaction mixtures. | Check pH >9. Check Pd levels. Neutralize before disposal. |
Emergency Response
Spill Management (Solid)
Do not dry sweep. Dry sweeping generates dust.
-
Isolate: Evacuate the immediate area.
-
Wet: Gently mist the spill with an inert solvent (e.g., PEG-400 or water if compatible) to dampen the powder.
-
Neutralize: Cover with sodium bicarbonate or soda ash.
-
Collect: Scoop into a hazardous waste pail. Clean surface with soap and water.[2][3][4]
Exposure First Aid
-
Skin: Wash with soap and water for 15 minutes. Avoid organic solvents (ethanol/acetone) as they may drive the lipophilic bromide deeper into the skin.
-
Eyes: Flush for 15 minutes.[2][3][4] The acidic nature requires immediate dilution.
References
-
Sigma-Aldrich. (2025).[5][2] Safety Data Sheet: 4-Bromobenzoic Acid. Merck KGaA. Link
-
Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Bromobenzoic acid. Thermo Fisher Scientific. Link
-
National Institutes of Health (NIH). (2025). 3-Bromobenzoic acid - PubChem Compound Summary. PubChem. Link
-
U.S. EPA. (1987).[6] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA/600/2-87/098. Link
-
Cornell University EHS. (2023). Waste Management: Halogenated vs Non-Halogenated Solvents. Link
-
Royal Society of Chemistry. (2018). Mild, visible light-mediated decarboxylation of aryl carboxylic acids. Chemical Science. Link
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid
Abstract & Strategic Context
The incorporation of cyclobutane rings into drug candidates is a high-value strategy in modern medicinal chemistry. Acting as a bioisostere for phenyl rings or flexible alkyl chains, the cyclobutane moiety offers defined exit vectors that can improve metabolic stability and solubility.
However, 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid presents a specific dual challenge during Suzuki-Miyaura cross-coupling:
-
The Free Carboxylic Acid: The acidic proton (
) can protonate reactive intermediates or alter the solubility profile, potentially leading to catalyst poisoning or incomplete conversion. -
Stereochemical Integrity: While the coupling occurs at the aryl bromide (distal to the ring), maintaining the cis/trans ratio of the cyclobutane linker is critical for biological activity.
This guide provides two field-proven protocols designed to bypass protection/deprotection steps, utilizing direct coupling of the free acid salt.
Chemical Context & Mechanism[1][2][3][4][5]
Substrate Analysis
-
Electrophile: this compound.
-
Reactive Center: Aryl Bromide (
C-Br). -
Stereochemistry: The reaction conditions described below (
, weak base) are chemically orthogonal to the cyclobutane ring configuration; the cis/trans ratio of the starting material is retained in the product.
Mechanistic Pathway (The "Salt Effect")
To couple the free acid successfully, the reaction must be run under basic conditions sufficient to generate the carboxylate salt in situ. This species is highly soluble in aqueous/organic mixtures and prevents catalyst inhibition.
Figure 1: The critical deviation from standard Suzuki coupling is Step 1. The substrate must be fully deprotonated to prevent interference with the catalytic cycle.
Experimental Protocols
Protocol A: The "Robust" Method (High Value/Complex Substrates)
Recommended for: Late-stage functionalization, expensive boronic acids, or when high yields are mandatory. Catalyst System: Buchwald G3 Precatalysts (XPhos Pd G3).
Materials Checklist
| Component | Specification | Role |
| Substrate | 3-(4-Bromophenyl)cyclobutane-1-COOH | Electrophile |
| Boronic Acid | 1.2 - 1.5 equivalents | Nucleophile |
| Catalyst | XPhos Pd G3 (2-4 mol%) | High-turnover catalyst |
| Base | Base (Dual role: deprotonation + activation) | |
| Solvent | 1,4-Dioxane : Water (4:1 ratio) | Biphasic medium to solubilize salts |
Step-by-Step Methodology
-
Charge Solids: In a reaction vial equipped with a stir bar, add the cyclobutane substrate (1.0 equiv), boronic acid (1.2 equiv), and
(3.0 equiv).-
Note: Do not add the catalyst yet.
-
-
Degas Solvents: Add the Dioxane/Water mixture. Sparge with nitrogen or argon for 5 minutes.
-
Why? Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Pre-Stir (Critical): Stir the mixture at room temperature for 10 minutes.
-
Causality: This ensures the carboxylic acid is converted to the potassium carboxylate salt before the catalyst is introduced.
-
-
Catalyst Addition: Add XPhos Pd G3 (2-4 mol%) quickly under a cone of inert gas. Cap the vial immediately.
-
Reaction: Heat to 80°C for 4–16 hours. Monitor by LCMS.
-
Validation: The LCMS peak for the starting material (Br-isotope pattern) should disappear. The product peak will likely appear as the mass of the acid
or .
-
-
Workup (Self-Validating Purification):
-
Dilute with EtOAc and Water.
-
Phase Cut 1: The product is in the aqueous layer (as the salt). Discard the organic layer (removes non-polar impurities/ligands).
-
Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~3. The product will precipitate or oil out.
-
Extraction: Extract the acidified aqueous layer with EtOAc (3x).
-
Dry & Concentrate: Dry combined organics over
, filter, and concentrate.
Protocol B: The "Scale-Up" Method (Cost-Effective)
Recommended for: Gram-scale synthesis, simple boronic acids.
Catalyst System:
Materials Checklist
| Component | Specification | Role |
| Catalyst | Robust, air-stable catalyst | |
| Base | Cost-effective base | |
| Solvent | Toluene : Ethanol : Water (4:1:1) | "Suzuki Universal Mix" |
Step-by-Step Methodology
-
Setup: Charge substrate (1.0 equiv), boronic acid (1.3 equiv), and
(3.5 equiv) into a round-bottom flask. -
Solvent Addition: Add Toluene/EtOH/Water mixture.
-
Degassing: Degas vigorously (vacuum/nitrogen backfill x3).
-
Catalyst: Add
(5 mol%). -
Reaction: Heat to 90°C for 12–18 hours.
-
Note: This catalyst is slower than XPhos but extremely reliable for aryl bromides.
-
-
Workup: Follow the Acid-Base Extraction described in Protocol A. This is the most efficient way to purify the product without running a difficult column on a streaking acid.
Troubleshooting & Decision Logic
Use this workflow to determine the correct path if standard conditions fail.
Figure 2: Diagnostic workflow for optimizing reaction yields.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007).[5] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[6] Angewandte Chemie International Edition, 48(50), 9240-9261. Link
Sources
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- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
Application Notes and Protocols: Leveraging 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This methodology relies on the identification of low molecular weight fragments that bind with high ligand efficiency to a biological target, serving as starting points for optimization into potent drug candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a unique and promising fragment, 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid , in FBDD campaigns. We will delve into the strategic rationale for its use, provide detailed protocols for its screening and validation, and outline a roadmap for its evolution from a fragment hit to a lead compound.
Introduction: The Strategic Value of this compound in FBDD
The success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[1] An ideal fragment should possess a low molecular weight (typically <300 Da), enabling efficient exploration of chemical space, and contain functionalities that facilitate both initial binding and subsequent chemical elaboration.[1] This compound is a compelling fragment that embodies several key attributes for FBDD:
-
Three-Dimensionality: The puckered cyclobutane ring introduces a distinct three-dimensional (3D) architecture, a feature increasingly sought after in modern fragment libraries to move away from flat, aromatic systems.[2] This 3D nature can enable novel interactions with protein binding sites that are inaccessible to planar molecules, potentially unlocking new therapeutic targets.[2]
-
Defined Exit Vectors: The molecule presents two clear vectors for chemical modification. The carboxylic acid can serve as a strong hydrogen bond donor and acceptor, a common feature in drug-target interactions.[3][4] The bromophenyl group provides a readily modifiable handle for synthetic chemists to "grow" the fragment, for instance, via palladium-catalyzed cross-coupling reactions, to explore adjacent binding pockets.
-
Metabolic Stability: The cyclobutane scaffold is generally associated with increased metabolic stability compared to more flexible aliphatic chains, a desirable property in drug candidates.[2]
-
Favorable Physicochemical Properties: With a molecular weight of 255.11 g/mol [5], it fits well within the "Rule of Three" often applied to fragment selection.
This application note will guide the user through a typical FBDD workflow, from initial screening to hit-to-lead optimization, using this compound as a case study.
The FBDD Workflow: A Visual Overview
The journey from fragment identification to a lead compound is a multi-step process that relies on the integration of various biophysical and structural techniques. The following diagram illustrates a typical FBDD workflow.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. This compound - CAS:149506-16-1 - Abovchem [abovchem.com]
Application Note: Strategic Derivatization of 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid for High-Throughput Library Synthesis
Introduction: The Value of Scaffolding in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is paramount. The structural rigidity and three-dimensional character of the cyclobutane ring have made it an increasingly valuable scaffold in drug design.[1][2] Unlike flexible aliphatic chains, the puckered conformation of the cyclobutane ring can precisely orient substituents in three-dimensional space, potentially improving binding affinity to biological targets and enhancing metabolic stability.[1][2]
This application note focuses on 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid , a bifunctional building block poised for efficient library synthesis. This scaffold presents two chemically distinct and orthogonally addressable functional groups: a carboxylic acid and an aryl bromide. This duality allows for a systematic and combinatorial approach to generate large, diverse libraries of novel compounds, a cornerstone of modern high-throughput screening and hit-to-lead optimization campaigns.[3][4] We will explore robust derivatization protocols for both functional groups, providing researchers with a practical guide to unlocking the synthetic potential of this versatile scaffold.
Strategic Overview for Library Generation
The core advantage of this compound lies in its capacity for two-dimensional diversification. The carboxylic acid moiety is readily converted into amides and esters, while the aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions. This orthogonality is the key to an efficient library synthesis strategy.
A researcher can first generate a primary library of amides or esters by reacting the parent acid with a diverse set of amines or alcohols. Each member of this primary library, now bearing a unique amide or ester functionality, can then be subjected to a second diversification step at the aryl bromide position, for instance, via Suzuki-Miyaura coupling with a variety of boronic acids. This creates a matrix of compounds, exponentially increasing the chemical space explored from a single starting scaffold.
Caption: High-level workflow for combinatorial library synthesis.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid is a versatile functional group that serves as a linchpin for introducing a wide array of chemical functionalities, most commonly through the formation of amides and esters.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.[5] For library synthesis, robust and high-yielding coupling reactions are essential.
Causality Behind Reagent Choice: While classic carbodiimides like Dicyclohexylcarbodiimide (DCC) are effective, their use can be complicated by the formation of insoluble urea byproducts and potential for racemization in chiral substrates. Modern uronium/aminium-based reagents such as HBTU, HATU, and TBTU, or phosphonium reagents like PyBOP, are often preferred in library synthesis.[6] These reagents react with the carboxylic acid to form highly reactive activated esters in situ, which then rapidly react with the amine. The byproducts are generally water-soluble, simplifying purification, which is a critical consideration in high-throughput workflows.
Caption: Generalized workflow for amide bond formation.
Esterification Protocols
Esterification provides another avenue for diversification. The choice of method depends heavily on the nature of the alcohol.
-
Fischer Esterification: For simple, unhindered primary and secondary alcohols, the classic Fischer esterification, which involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), can be effective.[7] The reaction is an equilibrium process, and to drive it towards the product, water must be removed, or a large excess of the alcohol must be used.[7][8]
-
Steglich Esterification: For more sterically hindered alcohols, such as tertiary alcohols, or under milder conditions, the Steglich esterification is superior.[9] This method uses a carbodiimide (like DCC) to activate the carboxylic acid and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9] The DMAP accelerates the reaction, allowing it to proceed at room temperature and suppressing side reactions.[9]
Derivatization of the Aryl Bromide: Carbon-Carbon Bond Formation
The 4-bromophenyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[10]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide (in this case, our aryl bromide) with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[11][12] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[13]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Parallel Amide Synthesis via HATU Coupling
This protocol is designed for a 96-well plate format.
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.22 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
Prepare a plate of 96 diverse primary or secondary amines as 0.25 M stock solutions in anhydrous DMF.
-
-
Reaction Assembly (per well):
-
To each well of a 96-well reaction block, add the carboxylic acid solution (100 µL, 0.02 mmol, 1.0 equiv).
-
Add the HATU solution (100 µL, 0.022 mmol, 1.1 equiv).
-
Add the DIPEA solution (100 µL, 0.04 mmol, 2.0 equiv).
-
Add the respective amine solution (100 µL, 0.025 mmol, 1.25 equiv).
-
-
Reaction and Work-up:
-
Seal the plate and shake at room temperature for 4-12 hours.
-
Monitor reaction completion by LC-MS analysis of a few representative wells.
-
Upon completion, quench the reaction by adding water (200 µL) to each well.
-
Extract the products by adding ethyl acetate (500 µL), sealing, shaking vigorously, and then centrifuging to separate the layers.
-
Collect the organic layer for analysis or further diversification.
-
Protocol 2: Esterification with a Hindered Alcohol (Steglich Conditions)
-
Reaction Setup:
-
In a dry vial, dissolve this compound (255 mg, 1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 5 mL).
-
Add the desired sterically hindered alcohol (e.g., tert-butanol) (1.2 mmol, 1.2 equiv).
-
Add 4-dimethylaminopyridine (DMAP) (12 mg, 0.1 mmol, 0.1 equiv).
-
-
Reaction Execution:
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol, 1.1 equiv) in anhydrous DCM (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
A white precipitate (dicyclohexylurea) will form. Filter off the solid and wash it with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 5% HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
-
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup:
-
To a microwave vial, add the 3-(4-Bromophenyl)cyclobutane-1-carboxamide derivative (from Protocol 1) (0.1 mmol, 1.0 equiv).
-
Add the desired arylboronic acid (0.15 mmol, 1.5 equiv).
-
Add potassium carbonate (K₂CO₃) (41 mg, 0.3 mmol, 3.0 equiv).
-
Add the palladium catalyst, e.g., Pd(PPh₃)₄ (5.8 mg, 0.005 mmol, 5 mol%).
-
Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
-
Reaction Execution:
-
Add a degassed solvent mixture of 1,4-dioxane (1.5 mL) and water (0.5 mL).
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 15-45 minutes. Alternatively, heat at 80-90 °C using a conventional heating block for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash with water (2 x 5 mL) and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Summary of Reaction Conditions
Table 1: Amide Coupling (HATU)
| Parameter | Condition | Rationale |
|---|---|---|
| Coupling Reagent | HATU (1.1 equiv) | High efficiency, soluble byproducts. |
| Base | DIPEA (2.0 equiv) | Non-nucleophilic base to neutralize generated acid. |
| Solvent | Anhydrous DMF | Good solubility for a wide range of substrates. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Time | 4-12 hours | Typically sufficient for high conversion. |
Table 2: Steglich Esterification
| Parameter | Condition | Rationale |
|---|---|---|
| Activating Agent | DCC (1.1 equiv) | Activates the carboxylic acid. |
| Catalyst | DMAP (0.1 equiv) | Acyl-transfer catalyst, crucial for hindered alcohols. |
| Solvent | Anhydrous DCM | Common solvent, easy to remove. |
| Temperature | 0 °C to RT | Mild conditions minimize side reactions. |
| Time | 12-24 hours | Slower reaction, especially with hindered substrates. |
Table 3: Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Robust and commercially available Pd(0) source. |
| Base | K₂CO₃ (3.0 equiv) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water | Biphasic system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 90-120 °C | Thermal energy is required to drive the catalytic cycle. |
| Time | 15 min (µW) - 16 h | Reaction times vary significantly with heating method. |
Conclusion
This compound is a powerful and versatile scaffold for the construction of diverse chemical libraries. By leveraging robust and well-established protocols for amide coupling, esterification, and Suzuki-Miyaura cross-coupling, researchers can systematically explore a vast chemical space around the rigid cyclobutane core. The orthogonal nature of its functional groups allows for a highly efficient, matrix-style approach to library generation, accelerating the identification of novel hits in drug discovery programs. The methods detailed in this note provide a validated starting point for any research group aiming to incorporate this valuable building block into their synthetic workflows.
References
-
Dandepally, S. R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
ReactionFlash. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Li, J., et al. (2024). Enabling Modular Click Chemistry Library through Sequential Ligations of Carboxylic Acids and Amines. Angewandte Chemie International Edition. Available at: [Link]
-
Le, N. N. D. (2022). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. CPP ScholarWorks. Available at: [Link]
-
Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition. Available at: [Link]
- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Cernak, T., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2008). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ChemInform. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Giese, R. W., et al. (1981). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Cooks, R. G., et al. (2025). High-throughput microdroplet-based synthesis using automated array-to-array transfer. Chemical Science. Available at: [Link]
-
Conrow, R. E. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. Available at: [Link]
-
Patti, G. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
ScholarWorks@GVSU. (2021). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. Available at: [Link]
-
Cernak, T., et al. (2022). Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. ChemRxiv. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. Available at: [Link]
-
ResearchGate. (2007). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Tirelli, E., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]
-
Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Kodadek, T., & Mcknight, S. L. (2012). High-Throughput Platform for Novel Reaction Discovery. ACS Combinatorial Science. Available at: [Link]
-
Myers, A. (2002). The Suzuki Reaction. Chem 115. Available at: [Link]
-
Głowacki, R., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies. International Journal of Molecular Sciences. Available at: [Link]
-
Semantic Scholar. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Enabling Modular Click Chemistry Library through Sequential Ligations of Carboxylic Acids and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hepatochem.com [hepatochem.com]
- 6. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Note: Incorporating Cyclobutane Carboxylic Acids (CBAAs) into Bioactive Peptides
Topic: Application of Cyclobutane Carboxylic Acids in Peptide Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Abstract
The incorporation of cyclobutane carboxylic acids (CBAAs) into peptide backbones represents a high-impact strategy for overcoming the pharmacokinetic limitations of native peptides. By introducing a rigid cyclobutane ring, researchers can "lock" specific secondary structures (helices, turns) and significantly enhance metabolic stability against proteases. This guide provides a technical roadmap for the rational design and solid-phase synthesis (SPPS) of CBAA-containing peptides, addressing the specific synthetic challenges posed by the steric hindrance of the cyclobutane scaffold.
Introduction: The Cyclobutane Advantage
Native peptides often suffer from rapid enzymatic degradation and poor bioavailability. Cyclobutane amino acids serve as non-natural scaffolds that address these issues through two primary mechanisms:
-
Conformational Restriction: The cyclobutane ring restricts the rotational freedom of the peptide backbone (
and torsion angles). Unlike flexible linear alkyl chains, the cyclobutane ring exists in a "puckered" conformation, forcing the peptide into specific geometries that can enhance receptor binding affinity. -
Proteolytic Resistance: The steric bulk and non-natural connectivity of CBAAs prevent recognition by common peptidases (e.g., trypsin, chymotrypsin), dramatically extending the plasma half-life of the therapeutic candidate.
Common CBAA Scaffolds
-
ACBC (1-Aminocyclobutanecarboxylic acid): An
-disubstituted amino acid. It is a cyclic analogue of aminoisobutyric acid (Aib) and is a strong inducer of helical or turn structures. -
-CBAA (2-Aminocyclobutanecarboxylic acid): Used to create
-peptides or mixed -peptides. The cis and trans isomers dictate the formation of specific helices (e.g., 14-helix vs. 12-helix).
Experimental Design & Chemical Considerations
Steric Hindrance and Reactivity
The primary challenge in coupling CBAAs is steric hindrance .
-
Nucleophilicity: The amino group attached to the cyclobutane ring (especially in ACBC) is sterically crowded, reducing its nucleophilic attack rate on the incoming activated ester.
-
Electrophilicity: Activating the carboxyl group of a CBAA requires potent coupling reagents to overcome the steric barrier of the adjacent ring system.
Stereochemical Control
For
-
cis-Isomers: Often promote turn structures due to the proximity of the N- and C-termini.
-
trans-Isomers: Tend to favor extended or helical sheet-like structures.
-
Note: Maintain strict chiral integrity. Use base-free or weak-base conditions during coupling if the specific isomer is prone to epimerization (though CBAAs are generally robust).
Protocol: Solid-Phase Peptide Synthesis (SPPS) with CBAAs
Materials & Reagents[1][2][3][4]
-
Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids/protected fragments).
-
Fmoc-CBAA-OH: 1-aminocyclobutanecarboxylic acid (or derivative).
-
Coupling Reagents:
-
Primary:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) – Gold standard for hindered couplings.
-
Alternative:PyAOP or COMU (High efficiency, less uronium salt byproducts).
-
For Extremely Difficult Couplings:TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) – Generates acid fluorides in situ.[1]
-
-
Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for racemization-prone sensitive segments.
Workflow Diagram
The following Graphviz diagram illustrates the optimized SPPS cycle for CBAA incorporation.
Figure 1: Decision-tree workflow for SPPS focusing on the rigorous coupling requirements for sterically hindered Cyclobutane Amino Acids.
Step-by-Step Protocol
Step 1: Resin Swelling & Preparation[2][3]
-
Weigh appropriate resin (e.g., Rink Amide, 0.5 mmol/g loading).
-
Swell in DCM for 30 mins, then wash with DMF (3x).
Step 2: Fmoc Deprotection[2]
-
Add 20% Piperidine in DMF (v/v) to the reaction vessel.
-
Agitate for 5 minutes; drain.
-
Add fresh 20% Piperidine/DMF. Agitate for 15 minutes.
-
Wash resin thoroughly: DMF (3x), DCM (3x), DMF (3x).
-
Critical: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming activated ester.
-
Step 3: Activation & Coupling of CBAA
Due to the
-
Reagent Prep: Dissolve Fmoc-CBAA-OH (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in minimal dry DMF.
-
Base Addition: Add HOAt (3.0 equiv - optional but recommended for chiral preservation) and DIPEA (6.0 equiv).
-
Note: Pre-activate for only 30-60 seconds. Prolonged pre-activation can lead to racemization or formation of unreactive byproducts.
-
-
Coupling: Add the mixture to the resin.
-
Conditions: Agitate for 2 to 4 hours at room temperature.
-
Optimization: If using an automated synthesizer with heating, couple at 50°C for 60 minutes (microwave assistance is highly effective here).
-
-
Monitoring: Perform a Chloranil Test (preferred over Kaiser test for secondary amines or hindered primary amines).
Step 3b: Double Coupling (If required)
-
Drain vessel. Do not wash extensively.
-
Repeat activation and coupling with fresh reagents (Fmoc-CBAA-OH, HATU, DIPEA) for an additional 2 hours.
Step 4: Coupling the Next Amino Acid ONTO the CBAA
The amine group of the CBAA anchored to the resin is poorly nucleophilic.
-
Use HATU or PyAOP for the incoming amino acid.
-
Use a high concentration of reagents (5.0 equiv).
-
Microwave irradiation (75°C for 5-10 mins) is strongly recommended to drive this reaction to completion.
Step 5: Cleavage & Isolation
-
Wash resin with DCM (5x) and dry under nitrogen.
-
Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Agitate for 2-3 hours.
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Data Summary: Coupling Reagent Performance
The following table summarizes the efficiency of coupling reagents specifically for hindered cyclobutane residues.
| Coupling Reagent | Activation Type | Efficiency for CBAA | Risk of Racemization | Recommendation |
| HBTU/HCTU | Uronium | Moderate | Low | Use only for unhindered |
| HATU | Uronium/Aza-benzotriazole | High | Low | Primary recommendation for ACBC. |
| PyAOP | Phosphonium | Very High | Low | Excellent for coupling onto the hindered CBAA amine. |
| DIC/Oxyma | Carbodiimide/Oxime | High | Very Low | Great alternative for heating/microwave methods. |
| TFFH | Acid Fluoride | High | Moderate | Use if HATU fails; strictly anhydrous conditions. |
Case Study: Tuftsin Analogues
Context: Tuftsin (Thr-Lys-Pro-Arg) is an immunomodulatory peptide.[4] Its rapid degradation limits clinical use. Application: Replacing Proline with 2,4-methanoproline (a cyclobutane-fused proline analogue) or incorporating ACBC . Outcome:
-
Stability: The analog showed >10-fold increase in half-life in human plasma.
-
Activity: Maintained phagocytosis-stimulating activity due to the retention of the "turn" conformation essential for receptor binding.
-
Mechanism: The cyclobutane ring mimicked the geometry of the proline ring but added steric bulk that prevented access to the proteolytic active site.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Color in Kaiser Test) | Steric hindrance of the cyclobutane ring. | Switch to HATU or PyAOP . Increase temperature to 50°C. Perform double coupling. |
| Low Yield of Next AA | Poor nucleophilicity of the CBAA amine. | Use PyAOP or TFFH for the incoming amino acid. Ensure efficient Fmoc removal (monitor UV). |
| Racemization | Over-activation or excessive base. | Use Oxyma/DIC instead of strong base protocols. Reduce pre-activation time. |
| Precipitation | Aggregation of hydrophobic CBAA sequences. | Use "Magic Mixture" (DCM/DMF/NMP) or add chaotropic salts (LiCl) during coupling. |
References
-
Blaskovich, M. A. T. (2016).[5][6] Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807–10836. Link
-
Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4833–4843. Link
- Wels, B., et al. (2002). Synthesis of a novel, conformationally constrained cyclobutane-derived peptide scaffold. Tetrahedron Letters, 43(36), 6433-6435.
-
Albericio, F., & Boman, H. G. (1999). Coupling Reagents and Methods for the Formation of the Amide Bond. Methods in Molecular Biology, 298, 53-66. Link
-
Li, X., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.[7][8] Chemical Science, 12, 12133-12140. Link
Sources
- 1. bachem.com [bachem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Heck Coupling of 4-Bromophenyl Substrates
From Standard Phosphine Protocols to Ligand-Free Jeffery Conditions
Introduction & Scope
The installation of 4-bromophenyl moieties via the Mizoroki-Heck reaction is a cornerstone transformation in the synthesis of stilbenoid pharmacophores, UV-absorbers, and conjugated polymers. While aryl iodides are more reactive, aryl bromides represent the optimal balance between commercial availability, stability, and cost.
However, 4-bromophenyl substrates present specific challenges:
-
Oxidative Addition Barrier: The C-Br bond is stronger than C-I, often requiring higher temperatures or specialized ligands.
-
Regioselectivity: Controlling linear (β) vs. branched (α) selectivity requires precise electronic modulation of the catalyst.
This guide details two validated protocols: a robust Phosphine-Based Method for difficult substrates and a Ligand-Free (Jeffery) Method for rapid, high-throughput synthesis.
Mechanistic Insight: The Catalytic Engine
Understanding the cycle is prerequisite to troubleshooting. For 4-bromophenyl substrates, the Oxidative Addition (OA) step is often rate-limiting, unlike aryl iodides where migration insertion is the bottleneck.
Visualization: The Pd(0)/Pd(II) Catalytic Cycle
The following diagram illustrates the canonical pathway, highlighting the critical entry points for the reagents used in the protocols below.
Figure 1: The catalytic cycle for aryl bromides. Note that without sufficient ligand stabilization (Protocol A) or phase-transfer stabilization (Protocol B), the active Pd(0) species collapses into inactive Palladium Black.
Protocol A: Standard Phosphine-Modulated Coupling
Best for: Deactivated (electron-rich) aryl bromides (e.g., 4-bromoanisole) or when strict regiocontrol is required.
Reagent Matrix
| Component | Reagent | Role |
| Precatalyst | Pd(OAc)₂ | Stable Pd(II) source; reduced in situ to Pd(0).[1] |
| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes Pd(0); promotes oxidative addition. |
| Base | K₂CO₃ (anhydrous) | Neutralizes HBr; drives reductive elimination. |
| Solvent | DMF or DMAc | Polar aprotic; stabilizes charged intermediates. |
| Substrate | 4-Bromophenyl-R | Electrophile. |
Step-by-Step Methodology
Scale: 1.0 mmol 4-Bromophenyl substrate.
-
Vessel Prep: Oven-dry a 10 mL Schlenk tube or pressure vial. Equip with a magnetic stir bar.
-
Catalyst Pre-loading: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and PPh₃ (10.5 mg, 0.04 mmol, 4 mol%).
-
Critical: The 1:4 Pd:P ratio prevents Pd black formation.
-
-
Substrate Addition: Add 4-bromo-R (1.0 mmol), styrene/acrylate (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Degassing (Essential): Cap the vial with a septum. Evacuate and backfill with Nitrogen (
) three times.-
Why? Phosphines oxidize rapidly to phosphine oxides in air at high temps, killing the catalyst.
-
-
Solvation: Inject anhydrous DMF (3.0 mL) via syringe under
flow. -
Reaction: Heat to 110°C for 12–16 hours.
-
Monitoring: Check TLC every 4 hours. 4-bromo compounds react slower than iodides; do not terminate early.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF. Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography.
Protocol B: Jeffery Conditions (Ligand-Free)
Best for: Activated (electron-poor) aryl bromides (e.g., 4-bromoacetophenone), rapid screening, and cost-sensitive scale-up.
The "Jeffery" Advantage
This protocol utilizes Tetrabutylammonium Bromide (TBAB) .[2] TBAB acts as a phase-transfer catalyst and, more importantly, stabilizes colloidal Palladium nanoparticles, allowing the reaction to proceed without phosphine ligands.
Step-by-Step Methodology
Scale: 1.0 mmol 4-Bromophenyl substrate.
-
Reagents: In a vial, combine:
-
Pd(OAc)₂ (2.2 mg, 1 mol%) - No Phosphine needed.
-
TBAB (322 mg, 1.0 mmol, 1 equiv).
-
NaHCO₃ (210 mg, 2.5 equiv) or NaOAc.
-
4-Bromophenyl-R (1.0 mmol).
-
Alkene (1.2 mmol).
-
-
Solvent: Add DMF (2 mL). Note: Jeffery conditions are more tolerant of moisture; strict anhydrous conditions are less critical than in Protocol A.
-
Reaction: Heat to 90–100°C .
-
Observation: The solution will turn black/dark brown. This is normal (nanoparticle formation) and does not indicate catalyst death unless gross precipitation occurs.
-
-
Workup: Standard EtOAc/Water extraction.
Comparative Data & Optimization
The electronic nature of the substituent on the 4-bromophenyl ring dictates the protocol choice.
| Substrate (4-R-Ph-Br) | Electronic Effect | Protocol A Yield (PPh₃) | Protocol B Yield (TBAB) | Notes |
| R = -COCH₃ | Electron Withdrawing (Activated) | 88% | 94% | Activated substrates thrive under Jeffery conditions; faster rates. |
| R = -H | Neutral | 82% | 85% | Comparable performance. |
| R = -OMe | Electron Donating (Deactivated) | 78% | 45% | Deactivated rings require phosphines to facilitate Oxidative Addition. |
Optimization Decision Tree
Use the following logic flow to select the correct parameters for your specific molecule.
Figure 2: Workflow for selecting the optimal Heck protocol based on substrate electronics.
Troubleshooting & Quality Control (Self-Validation)
The "Palladium Mirror"
-
Symptom: The reaction vessel walls are coated with a silver/black mirror; conversion stops.
-
Cause: Catalyst decomposition. The Pd(0) has aggregated out of solution.
-
Fix:
-
Increase Ligand:Pd ratio (try 1:6 or 1:8).
-
Add TBAB (even to Protocol A) as a co-stabilizer.
-
Lower temperature by 10°C.
-
Regioselectivity (Linear vs. Branched)
-
Scenario: Coupling 4-bromoacetophenone with styrene.
-
Standard Outcome: Major product is trans-stilbene (Linear/Beta).
-
If Branched (Alpha) is desired:
-
Switch solvent to ionic liquids or add silver salts (AgOTf) to force a cationic Pd mechanism.
-
Use bidentate ligands (e.g., dppp) which sterically enforce linear geometry, or monodentate bulky ligands to favor branched.
-
Homocoupling
-
Symptom: Presence of 4,4'-biaryl species.
-
Cause: Oxidative homocoupling often driven by excess oxygen.
-
Fix: Rigorous degassing (freeze-pump-thaw) is required.
References
-
Mechanistic Foundations: Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev.2000 , 100, 3009–3066. Link
-
Jeffery Conditions: Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron1996 , 52, 10113–10130. Link
-
Protocol Validation: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew.[3] Chem. Int. Ed.2002 , 41, 4176–4211. Link
-
Regioselectivity: Cabri, W.; Candiani, I. "Recent Developments and New Perspectives in the Heck Reaction." Acc. Chem. Res.1995 , 28, 2–7. Link
Sources
The Strategic deployment of 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this context, the strategic incorporation of conformationally restricted scaffolds has emerged as a powerful tool for ligand design. This application note delves into the utility of 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid as a versatile synthetic intermediate, highlighting its role in the generation of structurally diverse and biologically active molecules, with a particular focus on the development of G-protein coupled receptor (GPCR) modulators.
The cyclobutane motif, once considered a synthetic curiosity, is now increasingly appreciated for its ability to impart a unique three-dimensional geometry upon molecular frameworks.[1][2] This rigid, puckered structure can pre-organize pharmacophoric elements in a defined spatial orientation, thereby reducing the entropic penalty upon binding to a biological target and often leading to enhanced affinity and selectivity. The subject of this note, this compound, is a bifunctional building block that marries the conformational constraints of the cyclobutane core with two orthogonal chemical handles: a bromine atom poised for cross-coupling reactions and a carboxylic acid ready for amidation or esterification.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₂ | [3] |
| Molecular Weight | 255.11 g/mol | [3] |
| CAS Number | 149506-16-1 | [3] |
| Appearance | Off-white to pale yellow solid | - |
| Storage | Store at 2-8 °C in a dry, well-ventilated place | [3] |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood.
Synthesis of the Intermediate: A Multi-Step Approach
Figure 1: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1: Esterification of 3-Oxocyclobutanecarboxylic acid
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (0.2 M), add a catalytic amount of sulfuric acid (e.g., 2 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-oxocyclobutanecarboxylate, which can often be used in the next step without further purification.
Step 2: Horner-Wadsworth-Emmons Reaction
Causality: The Horner-Wadsworth-Emmons reaction is a reliable method for the formation of alkenes from ketones, typically yielding the thermodynamically more stable E-isomer.[4][5]
-
To a cooled (0 °C) suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add a solution of a suitable phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in THF.
-
After stirring for 30 minutes, add a solution of 4-bromobenzaldehyde (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-(4-bromobenzylidene)cyclobutane-1-carboxylate.
Step 3: Catalytic Hydrogenation
Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of a carbon-carbon double bond.[3][6] The use of a palladium on carbon (Pd/C) catalyst is common for this transformation.
-
In a hydrogenation vessel, dissolve methyl 3-(4-bromobenzylidene)cyclobutane-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% Pd).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm, or as required).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate.
Step 4: Hydrolysis
-
To a solution of methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide monohydrate (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization if necessary.
Application in the Synthesis of a Potential GPCR Modulator
The dual functionality of this compound makes it an ideal scaffold for the rapid generation of compound libraries for screening against biological targets. The following section outlines a synthetic route to a novel, hypothetical GPCR modulator, demonstrating the utility of this intermediate.
Figure 2: Synthetic workflow for a potential GPCR modulator.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][7] It is widely used in drug discovery due to its mild reaction conditions and tolerance of a wide range of functional groups.
-
To a degassed mixture of this compound (1.0 eq), a suitable arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a base such as sodium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired biaryl cyclobutane carboxylic acid.
Table of Suzuki-Miyaura Reaction Conditions:
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commonly used, efficient catalysts for Suzuki couplings. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step.[8] |
| Solvent | Toluene/Ethanol/H₂O, Dioxane/H₂O | Biphasic systems are often effective. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed. |
Protocol 3: Amide Coupling
Causality: Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) provides a mild and efficient method for the synthesis of amides from carboxylic acids and amines, minimizing side reactions.[1][6]
-
To a solution of the biaryl cyclobutane carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired bioactive amine (1.1 eq) and a tertiary amine base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final GPCR modulator.
Application in Action: Targeting the Lysophosphatidic Acid Receptor 1 (LPA₁)
The lysophosphatidic acid receptor 1 (LPA₁) is a GPCR that has been implicated in a variety of fibrotic diseases.[9][10] The development of potent and selective LPA₁ antagonists is therefore a significant therapeutic goal. The conformationally restricted nature of the 3-phenylcyclobutane-1-carboxylic acid scaffold makes it an attractive starting point for the design of such antagonists. By presenting a biaryl moiety in a defined orientation, this scaffold can effectively mimic the binding mode of known LPA₁ antagonists.
Figure 3: Simplified schematic of LPA₁ receptor signaling and antagonism.
The synthesis of an LPA₁ antagonist utilizing the this compound intermediate would follow the general scheme outlined in Figure 2. The arylboronic acid used in the Suzuki coupling and the bioactive amine in the amide coupling would be chosen based on the known structure-activity relationships of LPA₁ antagonists to optimize binding affinity and selectivity.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex and biologically active molecules. Its rigid cyclobutane core provides a means to control the three-dimensional arrangement of substituents, a key strategy in modern drug design. The protocols outlined in this application note provide a practical guide for the synthesis of this intermediate and its subsequent elaboration into potential drug candidates, particularly in the exciting and therapeutically relevant area of GPCR modulation.
References
- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
- Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | P
- 3-Oxocyclobutanecarboxylic acid | 23761-23-1 - ChemicalBook. (URL not available)
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (URL not available)
- Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH. (URL not available)
- Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing). (URL not available)
- What is the synthesis route of 3-Oxocyclobutanecarboxylic acid? - FAQ - Guidechem. (URL not available)
-
Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry - YouTube. (URL: [Link])
- Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 - ResearchG
-
Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition - PMC - PubMed Central. (URL: [Link])
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])
-
Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PubMed. (URL: [Link])
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC - PubMed Central. (URL: [Link])
-
Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts - YouTube. (URL: [Link])
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])
-
Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - NIH. (URL: [Link])
-
Synthetic route for generation of designed cyclobutane fragments.... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone | Request PDF. (URL: [Link])
-
In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - Frontiers. (URL: [Link])
-
contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. (URL: [Link])
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (URL: [Link])
-
Structure-mechanochemical activity relationships for cyclobutane mechanophores - PubMed. (URL: [Link])
-
Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - ACS Figshare. (URL: [Link])
-
Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone - ChemRxiv. (URL: [Link])
-
Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed. (URL: [Link])
-
Structure-activity relationships of G protein-coupled receptors - PubMed - NIH. (URL: [Link])
-
Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone | Request PDF. (URL: [Link])
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Document: Design and synthesis of an orally active metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) that decrea... - ChEMBL [ebi.ac.uk]
- 8. Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
Design of kinase inhibitors using cyclobutane scaffolds
Application Note: Strategic Deployment of Cyclobutane Scaffolds in Kinase Inhibitor Optimization
Executive Summary & Design Logic
In the landscape of modern kinase inhibitor discovery, the "Escape from Flatland" initiative—pioneered by Lovering et al.—has shifted focus from planar, aromatic-heavy compounds to those with higher saturation (
This guide details the application of 1,3-disubstituted cyclobutanes as bioisosteres for para-phenyl rings in kinase inhibitors. We focus on their ability to improve metabolic stability, solubility, and selectivity by rigidly orienting solvent-exposed tails in the kinase binding pocket.
The Bioisosteric Rationale
The 1,3-disubstituted cyclobutane exists in cis and trans diastereomers.
-
Trans-1,3-cyclobutane: Mimics the vector of a para-disubstituted phenyl ring (distance
5.5 Å vs. 5.8 Å for phenyl) but with significantly lower lipophilicity (LogP) and no aromatic -stacking capability. -
Cis-1,3-cyclobutane: Introduces a "kink" in the molecule, useful for accessing specific hydrophobic sub-pockets (e.g., the P-loop or solvent front) that planar rings cannot reach without inducing strain.
Visualizing the Design Workflow
The following diagram illustrates the decision matrix for transitioning from a planar "Hit" to an optimized "Lead" using a cyclobutane scaffold.
Figure 1: Iterative design workflow for scaffold hopping from aromatic rings to saturated cyclobutanes.
Comparative Physicochemical Data
The following table highlights the impact of replacing a phenyl spacer with a cyclobutane moiety in a theoretical kinase inhibitor core (e.g., a JAK1 inhibitor scaffold).
| Property | Phenyl Spacer | trans-1,3-Cyclobutane | Impact / Causality |
| C-C Distance | ~5.8 Å | ~5.5 Å | Maintains linear vector for para-substitution mimicry. |
| Geometry | Planar (0°) | Puckered (~30°) | Allows subtle orientation changes to avoid steric clashes in the hinge region. |
| LogP | High (Lipophilic) | Lower | Increases water solubility; reduces non-specific binding. |
| Metabolic Stability | Low (P450 oxidation prone) | High | Removes aromatic oxidation sites; cyclobutane C-H bonds are stronger than benzylic C-H. |
| Solubility | Low | High | Increased |
Experimental Protocol: Synthesis of 1,3-Disubstituted Cyclobutane Linkers
Objective: Synthesize a key intermediate, cis/trans-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid, and couple it to a kinase hinge binder (e.g., a chloropyrimidine).
Causality: We utilize a reductive amination or direct nucleophilic displacement approach starting from 3-oxocyclobutane carboxylic acid. This route is chosen for its scalability and the ability to separate diastereomers chromatographically, which is critical as the cis and trans isomers will have vastly different binding affinities.
Reagents & Equipment:
-
Starting Material: 3-Oxocyclobutane-1-carboxylic acid.
-
Reagents: Hydroxylamine hydrochloride, Sodium cyanoborohydride (
), (optional Lewis acid), Methanol. -
Purification: Flash Chromatography (Silica), Preparative HPLC.
Step-by-Step Methodology:
-
Oxime Formation:
-
Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in MeOH.
-
Add Hydroxylamine hydrochloride (1.2 eq) and Sodium acetate (1.5 eq).
-
Stir at RT for 4 hours.
-
Checkpoint: Monitor by LCMS for disappearance of ketone.
-
-
Reduction to Amine:
-
Cool the reaction mixture to 0°C.
-
Add
(2.0 eq) portion-wise. -
Add
(catalytic) to facilitate reduction if reaction is sluggish. -
Stir overnight, allowing to warm to RT.
-
Result: This yields a mixture of cis and trans 3-aminocyclobutane-1-carboxylic acid.
-
-
Boc Protection (In-situ):
-
Adjust pH to >9 using NaOH.
-
Add
(1.5 eq) and stir for 3 hours. -
Acidify to pH 3 and extract with EtOAc.
-
-
Isomer Separation (Critical Step):
-
The cis and trans isomers of the Boc-protected amino acid usually have distinct retention times on silica gel (eluent: Hexane/EtOAc with 1% AcOH).
-
Protocol: Run a gradient from 10% to 80% EtOAc. The cis isomer (polar substituents on same side) typically elutes later than the trans isomer due to interaction with the stationary phase, though this depends on the specific functional groups.
-
Validation: Verify stereochemistry using 1H-NMR (NOESY). The cis isomer will show NOE correlations between the methine protons at C1 and C3.
-
-
Coupling to Hinge Binder:
-
React the separated acid isomer with the amine of the hinge-binder (e.g., 4-amino-pyrimidine) using HATU/DIPEA in DMF.
-
Biochemical Validation Protocol
Objective: Quantify the potency shift (
Method: FRET-based Kinase Assay (e.g., LanthaScreen™ or Z'-LYTE™).
-
Preparation:
-
Prepare 3x serial dilutions of the inhibitor in DMSO (10-point curve).
-
Dilute Kinase (e.g., JAK1) to 2nM in Assay Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
-
-
Reaction:
-
Add 2.5
L inhibitor to 384-well plate. -
Add 5
L Kinase solution. Incubate 10 min (allows slow-binding kinetics if applicable). -
Add 2.5
L ATP/Substrate mix ( apparent concentration). -
Incubate 60 min at RT.
-
-
Detection:
-
Add Development Reagent (Eu-labeled antibody).
-
Read Fluorescence Ratio (Emission 445 nm / 520 nm).
-
-
Analysis:
-
Plot % Inhibition vs. Log[Inhibitor].
-
Self-Validation: The
factor of the plate must be >0.5 for the data to be trusted.
-
Synthetic Pathway Visualization
Figure 2: Synthetic route for generating stereochemically pure cyclobutane linkers.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3] Journal of Medicinal Chemistry.[1][2][4][5] Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[6][7] Link
-
Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry.[1][2][4][5] Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][2][4][5] Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Beta-Hydride Elimination in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Here, we will delve into one of the most common side reactions that can plague Suzuki couplings, particularly those involving alkylboron reagents: beta-hydride elimination. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and achieve your desired products with high yield and selectivity.
I. Troubleshooting Guide: Addressing Beta-Hydride Elimination in Your Experiments
This section is formatted to address specific issues you might be observing in your reaction outcomes. Each question is followed by a detailed explanation of the potential causes related to beta-hydride elimination and provides actionable, step-by-step protocols to rectify the problem.
Question 1: My Suzuki coupling with an alkylboronic ester is giving low yield of the desired C(sp²)–C(sp³) product, and I'm isolating an alkene byproduct. What's going on and how can I fix it?
Answer:
The formation of an alkene byproduct derived from your alkylboron reagent is a classic sign that beta-hydride elimination is outcompeting the desired reductive elimination step in your Suzuki catalytic cycle.[1][2] This is a common challenge when working with alkylboron compounds that possess hydrogen atoms on the carbon atom beta to the boron.[3][4]
The Underlying Mechanism:
After transmetalation, an alkylpalladium(II) intermediate is formed. For the desired product to be formed, this intermediate must undergo reductive elimination. However, if there is a hydrogen atom on the beta-carbon of the alkyl group, the palladium can abstract this hydrogen, forming a palladium-hydride species and an alkene. This process, known as beta-hydride elimination, is often a lower energy pathway and can therefore be a significant competing reaction.[5][6]
Diagram: The Competing Pathways
Caption: Competing reductive elimination and β-hydride elimination pathways.
Troubleshooting Protocol:
Here are several strategies you can employ to suppress beta-hydride elimination and favor the formation of your desired cross-coupled product. It's often beneficial to try these in combination.
1. Ligand Selection: The Power of Steric Hindrance
The choice of phosphine ligand is arguably the most critical factor in controlling beta-hydride elimination. Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination, which can help it outcompete beta-hydride elimination.[1][7][8]
-
Actionable Step: Switch from smaller, less sterically demanding ligands like PPh₃ to bulky biaryl phosphine ligands.
| Ligand Class | Specific Examples | Key Features & Rationale |
| Buchwald Ligands | XPhos, SPhos, RuPhos | These ligands are characterized by a biaryl backbone with bulky substituents.[9] The steric bulk around the palladium center promotes the C-C bond-forming reductive elimination step.[10][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong sigma-donors and can be sterically demanding.[12][13] Their strong bond to the palladium center can influence the geometry of the complex in a way that disfavors the transition state for beta-hydride elimination. |
| Ligands with Large Bite Angles | Xantphos, dppf | For bidentate ligands, a larger "bite angle" can create a coordination geometry that is less favorable for beta-hydride elimination to occur. |
-
Experimental Protocol:
-
Set up a series of small-scale reactions to screen different bulky ligands (e.g., XPhos, SPhos, and an NHC ligand like IPr).
-
Maintain all other reaction parameters (catalyst loading, base, solvent, temperature) constant across the screening experiments.
-
Use a Pd(0) precatalyst or a Pd(II) source that is easily reduced in situ. Buchwald G3 or G4 precatalysts are often a good choice as they contain the ligand and are readily activated.[1]
-
Analyze the product distribution by GC-MS or LC-MS to determine the ratio of desired product to alkene byproduct for each ligand.
-
2. Substrate and Reagent Choice: Influencing Reaction Kinetics
The nature of your coupling partners can also be modified to disfavor beta-hydride elimination.
-
Actionable Step: If possible, modify your alkylboron reagent or your aryl halide.
-
Alkylboron Reagents:
-
Avoid Beta-Hydrogens: The most straightforward way to prevent beta-hydride elimination is to use an alkyl group that lacks beta-hydrogens, such as a methyl or neopentyl group.[5] While this is not always synthetically possible, it is a key consideration in substrate design.
-
Use More Stable Boron Reagents: Potassium alkyltrifluoroborates (R-BF₃K) or MIDA boronates can sometimes offer better results than boronic esters.[4] They often require specific conditions for activation, which can be advantageous.
-
-
Aryl Halide:
-
Increase Oxidative Addition Rate: Beta-hydride elimination is more likely to occur if the concentration of the alkylpalladium(II) intermediate is high and its onward reaction is slow. Using a more reactive aryl halide (Ar-I > Ar-Br > Ar-Cl) can increase the rate of the initial oxidative addition step, which can sometimes have a beneficial effect on the overall catalytic cycle.[1]
-
-
3. Reaction Conditions: The Role of Base and Solvent
The reaction environment plays a crucial role in the delicate balance of the catalytic cycle.
-
Actionable Step: Re-evaluate and optimize your choice of base and solvent.
-
Base:
-
The base is critical for the transmetalation step.[14] For B-alkyl Suzuki couplings, a common choice is a moderately strong base like K₃PO₄.[4] In some cases, a weaker base like K₂CO₃ might be sufficient, while in others, a stronger, non-nucleophilic base might be required.[8][15] It is important to ensure the base is soluble in the reaction medium. Using a hydrated form of the base (e.g., K₃PO₄·H₂O) can sometimes be beneficial.[4]
-
-
Solvent:
-
Aprotic polar solvents are commonly used. Toluene, dioxane, and THF are frequent choices.[15][16] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. It's worth screening a few different solvents to see which gives the best results for your specific substrate combination.
-
-
Question 2: I am attempting a Suzuki coupling with a sterically hindered aryl halide and an alkylboronic acid, but I'm mostly recovering my starting materials. What can I do to promote the reaction and avoid potential side reactions like beta-hydride elimination?
Answer:
When dealing with sterically hindered substrates, the oxidative addition and/or reductive elimination steps can be very slow.[7][10][11] This sluggishness provides a larger window of opportunity for side reactions, including beta-hydride elimination from the alkyl partner. The key is to use a catalytic system that is highly active and can overcome these steric barriers.
The Challenge of Steric Hindrance:
Steric bulk on either coupling partner can hinder the approach of the palladium catalyst for oxidative addition or make it difficult for the two organic groups to come together for reductive elimination. This can lead to catalyst decomposition or favor alternative reaction pathways.
Troubleshooting Protocol:
1. Employ a Highly Active Catalyst System:
-
Actionable Step: Use a combination of a palladium precatalyst and a highly active, sterically demanding ligand.
-
Ligand Choice: For sterically hindered couplings, ligands from the Buchwald family are often the top choice. Ligands like XPhos, SPhos, or even more specialized ones like BrettPhos can provide the necessary steric push to facilitate reductive elimination.[8] Arsa-Buchwald ligands, which have an arsenic atom instead of phosphorus, have also shown promise for sterically demanding couplings due to the longer arsenic-palladium bond.[7]
-
Catalyst Source: Using a well-defined precatalyst (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species in the correct ligand-to-metal ratio.[1]
-
2. Optimize Reaction Temperature and Time:
-
Actionable Step: Carefully control the reaction temperature. While higher temperatures can sometimes overcome activation barriers, they can also promote beta-hydride elimination and other decomposition pathways. It may be beneficial to run the reaction at a moderate temperature for a longer period.
3. Consider Additives:
-
Actionable Step: In some cases, additives can have a positive effect. For example, the addition of a silver salt can sometimes accelerate the reaction by acting as a halide scavenger, which can promote a faster overall catalytic turnover and thus minimize the lifetime of intermediates prone to side reactions.[1]
II. Frequently Asked Questions (FAQs)
Q1: What exactly is beta-hydride elimination?
A: Beta-hydride elimination is a fundamental reaction in organometallic chemistry where a metal-alkyl complex is converted into a metal-hydride and an alkene.[5] For this to occur, two main conditions must be met: the alkyl group must have a hydrogen atom on the carbon atom beta to the metal, and the metal complex must have an open coordination site.[6]
Q2: Why is beta-hydride elimination a problem in Suzuki reactions?
A: In the context of a Suzuki coupling, beta-hydride elimination is a parasitic side reaction that directly competes with the desired product-forming step (reductive elimination).[2] It consumes the key alkylpalladium(II) intermediate, leading to a lower yield of the cross-coupled product and the formation of an unwanted alkene byproduct.[1][3]
Q3: Are certain types of alkylboron reagents more prone to beta-hydride elimination?
A: Yes. Primary alkylboron reagents are generally more susceptible than secondary ones, and those with more beta-hydrogens are at higher risk. The challenges in C(sp²)–C(sp³) coupling are often due to the slow transmetalation of alkylboronates and their tendency to undergo beta-hydride elimination.[3]
Q4: Can the choice of palladium precursor affect the likelihood of beta-hydride elimination?
A: While the ligand has a more direct impact, the choice of palladium source is also important. Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that cleanly generates the active Pd(0) species is generally preferred.[8] If you start with a Pd(II) source like Pd(OAc)₂, it must be reduced in situ, which can sometimes lead to the formation of palladium hydride species that can participate in undesired side reactions.
Q5: Are there any "tricks" to structurally modify a substrate to prevent beta-hydride elimination?
A: Yes. If your synthesis allows for it, designing a substrate that cannot undergo beta-hydride elimination is a powerful strategy. This can be achieved by:
-
Using an alkyl group with no beta-hydrogens (e.g., methyl, neopentyl).[5]
-
Using a system where the formation of a double bond would be highly unfavorable, for instance, by violating Bredt's rule in a bridged bicyclic system.[5][17]
-
Incorporating a coordinating group within the substrate that can stabilize the alkylpalladium intermediate and prevent it from adopting the necessary conformation for beta-hydride elimination.[18]
III. References
-
β-Hydride elimination - Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). [Link]
-
Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids - PMC. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]
-
Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified | Request PDF - ResearchGate. [Link]
-
Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - NIH. [Link]
-
Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines - Organic Chemistry Portal. [Link]
-
Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. [Link]
-
Organometallic HyperTextBook: Beta-Hydride Elimination - Interactive Learning Paradigms, Incorporated. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
The Suzuki Reaction - Chem 115 Myers. [Link]
-
How to prevent beta hydride elimination - Quora. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - ResearchGate. [Link]
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings - MDPI. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 5. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 6. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. guidechem.com [guidechem.com]
- 18. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
Catalyst selection for coupling reactions with sterically hindered aryl bromides
Technical Support Center: Coupling of Sterically Hindered Aryl Bromides Current Status: Online | Operator: Senior Application Scientist Dr. Aris Topic: Catalyst Selection & Troubleshooting for Sterically Congested Systems
Introduction: The "Steric Wall" in Cross-Coupling
Welcome to the advanced support hub. If you are here, you are likely facing low yields, unreacted starting materials, or protodeboronation in your cross-coupling reactions.
The Core Problem: In sterically hindered aryl bromides (especially ortho-substituted or tetra-ortho biaryl systems), the classical catalytic cycle breaks down. While oxidative addition into Ar-Br is generally fast, the transmetallation step becomes the bottleneck. The steric bulk prevents the nucleophile (boronic acid/amine) from approaching the palladium center. Furthermore, bulky substrates often force the catalyst into an inactive "off-cycle" resting state or promote side reactions like protodeboronation before the coupling can occur.
This guide moves beyond generic advice (like "try Pd(PPh₃)₄") and focuses on high-activity, bulky ligand systems designed to force these difficult couplings.
Module 1: Catalyst & Ligand Selector
Do not use standard catalysts (Pd(PPh₃)₄, PdCl₂(dppf)). They lack the steric bulk to promote reductive elimination and the electron richness to sustain the catalytic cycle in crowded environments.
Decision Matrix: What are you making?
Use this logic flow to select your starting point.
Figure 1: Decision tree for ligand selection based on reaction type and steric demand.
The "Gold Standard" Recommendations
| Reaction Type | Recommended Catalyst System | Why it works |
| Suzuki (Tetra-Ortho) | XPhos Pd G4 | XPhos is exceptionally bulky. It forms a "pocket" around the Pd center that facilitates reductive elimination of bulky biaryls while protecting the active species from dimerization. The G4 precatalyst ensures a strict 1:1 Pd:Ligand ratio and activates at low temperatures. |
| Suzuki (General Hindered) | SPhos Pd G4 | SPhos is slightly less bulky than XPhos but offers higher stability. It is the workhorse for ortho-substituted couplings. |
| Amination (Primary) | BrettPhos Pd G4 | BrettPhos is designed to prevent |
| Amination (Secondary) | RuPhos Pd G4 | RuPhos is optimized for secondary amines and is arguably the most versatile ligand for C-N coupling of hindered halides. |
| Extreme Sterics | Pd-PEPPSI-IPent | The IPent (Isopentyl) NHC ligand is massive. It creates a flexible steric wall that can accommodate the most challenging "tetra-ortho" couplings where phosphines fail. |
Module 2: Troubleshooting & Optimization
Issue 1: Protodeboronation (Suzuki Coupling)
Symptom: You see the aryl bromide starting material disappear, but the product is the reduced arene (Ar-H) instead of the biaryl. Cause: In hindered systems, transmetallation is slow. The boronic acid waits too long in the basic solution and hydrolyzes/deboronates before it can couple.
Corrective Actions:
-
Switch Base: Change from Carbonates (Na₂CO₃) to K₃PO₄ or CsF . Anhydrous conditions often help.
-
Concentration: Increase the concentration of the reaction (e.g., from 0.1 M to 0.5 M) to increase the collision frequency of the catalyst with the substrate.
-
Pre-activation: Do not stir the boronic acid with base for long periods before adding the catalyst.
-
Slow Addition: Add the boronic acid via syringe pump to keep its instantaneous concentration low (preventing side reactions) while maintaining a steady supply for the catalyst.
Issue 2: Catalyst Deactivation (The "Black Metal" Precipitate)
Symptom: Reaction stalls after 20% conversion; solution turns black (Pd black formation). Cause: The active Pd(0) species is unstable. In hindered systems, the oxidative addition product sits waiting for transmetallation. If the ligand dissociates, the Pd aggregates and dies.
Corrective Actions:
-
Use Precatalysts (G3/G4): Never use Pd(OAc)₂ + Ligand for hindered screens. The in-situ formation is inefficient. G3/G4 precatalysts generate the active species inside the catalytic cycle.
-
Lower Temperature? No. Counter-intuitively, hindered couplings often require higher heat (80–110°C) to overcome the activation energy of the transmetallation step. If the catalyst dies at high T, switch to a more thermally stable ligand like Pd-PEPPSI-IPent .
Module 3: Experimental Protocols
Protocol A: Suzuki Coupling of Tetra-Ortho Substituted Aryl Bromides (XPhos System)
Reference Standard: Adapted from Buchwald et al.
Reagents:
-
Hindered Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.5 - 2.0 equiv) [Use excess for hindered systems]
-
XPhos Pd G4 (2 - 5 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.
Procedure:
-
Setup: Charge a reaction vial with the aryl bromide, boronic acid, K₃PO₄, and a stir bar.
-
Catalyst Addition: Add XPhos Pd G4 . (If using a glovebox, add here. If on a benchtop, you can add it rapidly as it is air-stable, but purging is critical).
-
Degassing: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.
-
Solvent: Add the degassed solvent mixture via syringe.
-
Reaction: Place in a pre-heated block at 100°C . Vigorous stirring is essential (1000+ RPM) as these are biphasic mixtures.
-
Monitoring: Monitor by HPLC/UPLC. If protodeboronation is observed, switch to Protocol B .
Protocol B: The "Nuclear Option" (Pd-PEPPSI-IPent)
Reference Standard: Organ et al.
Reagents:
-
Hindered Aryl Bromide (1.0 equiv)
-
Boronic Acid (2.0 equiv)
-
Pd-PEPPSI-IPent (2 - 5 mol%)
-
Base: KOtBu or K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Procedure:
-
Activation: PEPPSI catalysts are robust but require activation.
-
Combine all solids in the vial.
-
Evacuate/Backfill with Argon.
-
Add anhydrous Dioxane.
-
Heat to 80°C . The "IPent" ligand is extremely bulky and effective at forcing the reductive elimination of crowded systems.
Module 4: Mechanism & Failure Analysis
Understanding where the reaction fails is key to fixing it.
Figure 2: The Catalytic Cycle highlighting the "Steric Bottleneck" at Transmetallation.
FAQs
Q: Can I use Pd(PPh₃)₄ if I just add more of it? A: No. Tetrakis relies on phosphine dissociation to create the active species. In hindered systems, the cone angle of PPh₃ is too small to promote the difficult reductive elimination, and the catalyst will decompose before the reaction completes.
Q: My reaction works but stops at 50%. Should I add more catalyst at the start? A: Do not add it all at the start. If the catalyst is dying (aggregating), try "spiking" the reaction: add 2.5 mol% at T=0 and another 2.5 mol% after 2 hours. This maintains a steady concentration of active Pd species.
Q: Why G4 instead of G3? A: G3 precatalysts contain a carbazole leaving group that can sometimes inhibit the reaction or complicate purification. G4 precatalysts use a methylated biaryl backbone that is more soluble and prevents this inhibition.
References
-
Buchwald Ligand Guide: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Chemical Science2014 , 5, 1316-1327. (Design of G3/G4 Precatalysts). Link
-
PEPPSI Catalysts: Organ, M. G.; et al. Chemistry - A European Journal2006 , 12, 4749-4755. (Pd-PEPPSI-IPr and IPent development). Link
-
Protodeboronation Mechanisms: Cox, P. A.; et al. Journal of the American Chemical Society2016 , 138, 9145–9157. (Understanding boronic acid decomposition). Link
-
Tetra-Ortho Couplings: Koren-Selfridge, L.; et al. Chemical Science2016 , 7, 182-187. (Use of XPhos for hindered biaryls). Link
Technical Support Center: Solvent Effects on Cyclobutane Reaction Stereochemistry
Welcome to the technical support center for stereochemical control in cyclobutane reactions. As researchers and drug development professionals, you understand that achieving the desired stereoisomer is paramount. The four-membered carbocycle, a key motif in numerous natural products and pharmaceutical agents, presents unique stereochemical challenges.[1] Often, the key to unlocking the desired outcome lies not in a complex catalyst or a new reagent, but in the reaction medium itself.
This guide is designed to address the specific, practical issues you may encounter in the lab. We will move beyond simple protocols to explore the causal mechanisms behind why a particular solvent can dramatically alter the stereochemical course of your reaction.
Frequently Asked Questions & Troubleshooting Guides
Part 1: [2+2] Cycloaddition Reactions (Cyclobutane Formation)
Question 1: My thermal [2+2] cycloaddition gave the opposite diastereomer when I switched from toluene to acetonitrile. What is happening?
Answer: This is a classic indicator that your reaction mechanism is fundamentally changing with solvent polarity. The shift you're observing is likely due to a transition from a concerted pathway to a stepwise, zwitterionic pathway.[2][3]
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In Nonpolar Solvents (e.g., Toluene, Hexane): The reaction likely proceeds through a concerted [π2s + π2a] mechanism . In this pathway, the two new carbon-carbon bonds form simultaneously. The stereochemistry of the reactants is directly translated to the product in a highly predictable manner. This concerted process has a transition state with minimal charge separation and is thus favored in nonpolar environments.[4]
-
In Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): Highly polar solvents can stabilize charged intermediates.[5] This stabilization can lower the energy barrier for a stepwise mechanism to the point where it becomes the dominant pathway.[4]
-
Formation of a Zwitterionic Intermediate: The first step is the formation of a single C-C bond, creating a zwitterionic intermediate with a positive and a negative charge.[2][4]
-
Bond Rotation: This intermediate has a finite lifetime. Before the second C-C bond forms to close the ring, rotation can occur around the newly formed single bond. This rotation scrambles the original stereochemistry.
-
Ring Closure: The subsequent ring closure traps this new stereochemical arrangement, often leading to the thermodynamically more stable diastereomer, which may be different from the kinetically favored product of the concerted pathway.
-
The rate of reactions proceeding through zwitterionic intermediates shows a strong dependence on solvent polarity, whereas concerted cycloadditions exhibit much smaller solvent effects.[4]
Diagram: Solvent-Mediated Mechanistic Divergence in [2+2] Cycloadditions
Caption: Mechanistic pathways for [2+2] cycloadditions in different solvent environments.
Question 2: I'm attempting a diastereoselective intramolecular [2+2] photocycloaddition. The selectivity is excellent in dichloromethane but disappears in methanol. Why?
Answer: This is a common issue in photochemical reactions where directing groups are involved, and the culprit is often competitive hydrogen bonding from a protic solvent.[6]
-
In Aprotic Solvents (e.g., CH₂Cl₂, THF): If your substrate has a hydroxyl or similar hydrogen-bond-donating group, it can form an intramolecular hydrogen bond with a carbonyl or other acceptor group. This interaction can lock the molecule into a specific conformation, effectively shielding one face of the alkene. The photochemical cycloaddition is then forced to occur from the less hindered face, leading to high diastereoselectivity.[6]
-
In Protic Solvents (e.g., Methanol, Water): Protic solvents are strong hydrogen bond donors. They can form intermolecular hydrogen bonds with your substrate's acceptor groups (like carbonyls). This solvent-solute interaction effectively competes with and disrupts the crucial intramolecular hydrogen bond that directs the stereochemistry.[6] Once the conformational lock is broken, the alkene tether may be more flexible, allowing attack from either face and leading to a mixture of diastereomers.
Diagram: Hydrogen Bonding Control in Photocycloadditions
Caption: Competing hydrogen bonds dictate stereochemical outcomes in photocycloadditions.
Question 3: My ketene-imine cycloaddition (Staudinger synthesis) is producing a mixture of cis and trans β-lactams. How can I improve the stereoselectivity using solvents?
Answer: The Staudinger reaction is a powerful method for synthesizing β-lactams, but its stereoselectivity is highly dependent on the stability and lifetime of the zwitterionic intermediate.[7] While substrate geometry is the primary determinant (E-imines generally give cis-β-lactams), solvent choice can fine-tune the outcome.[7]
The reaction proceeds stepwise. The initial nucleophilic attack of the imine on the ketene generates a zwitterionic intermediate. The final stereochemistry is set during the subsequent conrotatory electrocyclization to form the β-lactam ring.[7]
-
Nonpolar Solvents: In less polar environments, the zwitterionic intermediate is less stable and may have a shorter lifetime. The ring closure can be very fast, often preserving the stereochemistry derived from the initial attack geometry.
-
Polar Solvents: Polar solvents stabilize the zwitterionic intermediate, potentially increasing its lifetime.[8] This longer lifetime can allow for conformational changes or equilibration that may erode the initial stereoselectivity, leading to mixtures. However, in some cases, polar solvents can enhance selectivity by favoring a specific, well-ordered transition state for the ring closure.[7]
Troubleshooting Tip: If you are getting a mixture, try systematically decreasing the polarity of your solvent (e.g., from acetonitrile to dichloromethane to THF to toluene) to see if you can "trap" the kinetic product before the intermediate has time to equilibrate.
Part 2: Cyclobutane Ring-Opening Reactions
Question 4: I am performing a thermal electrocyclic ring-opening of a substituted cyclobutene, but the torquoselectivity is not what the literature predicts. Could the solvent be the cause?
Answer: Yes, absolutely. While torquoselectivity in electrocyclic reactions is primarily governed by steric and electronic (orbital) factors of the substituents, solvation effects can play a significant and sometimes decisive role.[9]
Torquoselectivity refers to the preference for one of two possible rotational pathways (clockwise or counter-clockwise) for the substituents during the ring-opening. This preference is often dictated by which rotation avoids steric clashes and allows for optimal orbital overlap.
-
How Solvents Interfere: Solvents can alter the predicted torquoselectivity by differentially solvating the transition state. If the ring-opening process involves a transition state with significant polar character, a polar solvent will stabilize it. This stabilization may not be uniform for the two possible rotational pathways.
-
Example: A substituent that is a strong electron-donating group (EDG) or electron-withdrawing group (EWG) can create a more polar transition state.[9] A polar solvent might preferentially stabilize the transition state leading to the "unexpected" product, lowering its activation energy and making that pathway more competitive. This implies that substrates with higher intrinsic torquoselectivity may also experience stronger solvation effects due to the increased polarity induced by the substituent.[9]
Troubleshooting Tip: If you suspect solvent interference, try running the reaction in a nonpolar solvent like hexane or benzene. This will minimize solvation of any polar transition states and reveal the inherent, electronically-controlled torquoselectivity of your substrate.
General Troubleshooting Guide
| Observed Problem | Probable Solvent-Related Cause | Recommended Action |
| Loss of stereoselectivity or inversion of stereochemistry in a thermal [2+2] reaction. | The reaction is proceeding through a stepwise, zwitterionic intermediate stabilized by a polar solvent. | Switch to a less polar solvent (e.g., Toluene, THF, CH₂Cl₂) to favor a concerted mechanism.[2][4] |
| Poor diastereoselectivity in a photocycloaddition of a substrate with H-bonding groups. | A protic solvent (e.g., MeOH, H₂O) is disrupting the key intramolecular hydrogen bonds that direct stereochemistry. | Use a non-coordinating, aprotic solvent (e.g., CH₂Cl₂, Benzene) to promote intramolecular H-bonding.[6] |
| Low quantum yield in a photochemical reaction. | The solvent viscosity is too low, allowing reactive intermediates to diffuse out of the "solvent cage" before they can react to form the desired product. | Increase solvent viscosity (e.g., by using a solvent like dimethylacetamide (DMA) or by adding a viscous co-solvent) to promote cage recombination.[10][11][12] |
| Inconsistent torquoselectivity in a cyclobutene ring-opening. | The solvent is differentially stabilizing a polar transition state, overriding the inherent electronic preferences of the substituents. | Run the reaction in a nonpolar solvent to minimize solvation effects and reveal the intrinsic selectivity.[9] |
| A reaction known to be concerted is sluggish. | The reactants or transition state may have some polar character that is not being adequately stabilized. | While maintaining a non-protic environment, slightly increase solvent polarity (e.g., move from hexane to diethyl ether or THF) to improve solubility and reaction rate.[5] |
Experimental Protocol: Solvent Screening for a Diastereoselective Photochemical [2+2] Cycloaddition
This protocol outlines a systematic approach to determine the optimal solvent for maximizing the diastereoselectivity of an intramolecular photocycloaddition.
Objective: To evaluate the effect of solvent polarity and hydrogen-bonding ability on the diastereomeric ratio (d.r.) of a photocycloaddition product.
Materials:
-
Substrate (e.g., 2'-hydroxyenone from reference[6])
-
A set of anhydrous solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, THF, Acetonitrile, Methanol)
-
Photoreactor (e.g., immersion well type with a medium-pressure mercury lamp and Pyrex filter)
-
Inert gas (Argon or Nitrogen)
-
Standard lab glassware
-
Analytical instrument for determining d.r. (e.g., ¹H NMR, GC, or HPLC)
Workflow Diagram: Solvent Screening Protocol
Caption: Workflow for systematic solvent screening in a photochemical reaction.
Procedure:
-
Preparation: Set up a series of identical reaction vessels (e.g., Pyrex test tubes). In each vessel, place an identical amount of the substrate (e.g., 0.1 mmol).
-
Solvent Addition: To each vessel, add a different solvent from your screening set (e.g., 10 mL). Ensure all solvents are anhydrous.
-
Degassing: Seal each vessel and thoroughly degas the solution by sparging with argon or nitrogen for 15-20 minutes. This is crucial for photochemical reactions to prevent quenching of the excited state by oxygen.
-
Irradiation: Place all vessels in the photoreactor at an equal distance from the lamp to ensure uniform light intensity. Begin irradiation. Maintain a constant temperature, using a cooling bath if necessary.
-
Monitoring: Monitor the progress of the reactions periodically by taking small aliquots and analyzing by TLC or GC. Note the time to completion for each solvent.
-
Work-up: Once a reaction is complete, stop the irradiation. Concentrate the solvent in vacuo. Perform a simple, identical work-up for each reaction (e.g., pass through a small plug of silica gel) to remove non-volatile impurities.
-
Analysis: Prepare a sample of each crude product mixture for analysis. Accurately determine the diastereomeric ratio (d.r.) for each solvent using ¹H NMR (by integration of distinct signals) or chiral HPLC.
References
- Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. (n.d.). PMC.
- Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d)
- On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. (n.d.). MDPI.
- Zwitterionic Pathway in the Diels-Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d)
- DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM | Request PDF. (n.d.).
- On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. (2021, November 25). PMC.
- CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. (n.d.). Institute of Organic Chemistry, University of Munich.
- The effect of solvation in torquoselectivity: ring opening of monosubstituted cyclobutenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. (2023, October 27). RSC Publishing.
- Cage effect. (n.d.). Wikipedia.
- Radical Cage Effects in the Photochemical Degradation of Polymers. (n.d.).
- Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. (2015, April 17).
- What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3). LinkedIn.
Sources
- 1. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Zwitterionic Pathway in the Diels-Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.iupac.org [publications.iupac.org]
- 5. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 6. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of solvation in torquoselectivity: ring opening of monosubstituted cyclobutenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04457B [pubs.rsc.org]
- 11. Cage effect - Wikipedia [en.wikipedia.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Validation & Comparative
Rigidifying the Signal: A Technical Guide to 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid Derivatives
Core Scaffold: 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid (CAS: 149506-16-1) Primary Therapeutic Target: Free Fatty Acid Receptor 4 (FFAR4 / GPR120) Application: Type 2 Diabetes Mellitus (T2DM), Obesity, and Anti-inflammatory Therapeutics
Executive Summary: The Case for Cyclobutane Scaffolds
In the pursuit of potent GPR120 agonists for metabolic disorders, the transition from flexible fatty acid mimetics to rigidified small molecules is a critical evolution. This compound serves as a privileged scaffold in this domain. Unlike flexible endogenous ligands (e.g.,
This guide evaluates the biological activity of derivatives synthesized from this scaffold, comparing their efficacy, selectivity, and metabolic stability against industry standards.
Mechanism of Action: GPR120 Signaling
The therapeutic value of these derivatives lies in their ability to agonize GPR120 on enteroendocrine L-cells and macrophages. The cyclobutane scaffold positions the carboxylic acid headgroup to interact with critical Arginine residues (Arg99) in the receptor binding pocket, while the 4-phenyl tail (functionalized via the bromine handle) engages the hydrophobic pocket.
Signaling Pathway Diagram
The following diagram illustrates the dual signaling pathways activated by these derivatives: the G
Figure 1: Dual signaling mechanism of GPR120 agonists. The cyclobutane derivatives bias signaling to maintain robust GLP-1 secretion while mitigating desensitization.
Comparative Analysis: Scaffold Performance
The following table contrasts this compound derivatives (specifically biaryl modifications synthesized via the Br-handle) against the endogenous ligand and a standard synthetic agonist.
Table 1: Biological Profile Comparison
| Feature | Cyclobutane Biaryl Derivatives (Novel) | TUG-891 (Standard Synthetic) | |
| Primary Target | hGPR120 | hGPR120 | hGPR120 / GPR40 |
| Potency (EC | 10 – 50 nM | ~20 nM | ~10,000 nM (10 |
| Selectivity (vs GPR40) | >500-fold | ~500-fold | Non-selective |
| Metabolic Stability (t | High (>120 min) | Moderate | Low (Rapid |
| Conformation | Rigid (Puckered Ring) | Flexible Linker | Highly Flexible Chain |
| Lipophilicity (cLogP) | 3.5 – 4.2 | 4.5 | >5.0 |
| Key Advantage | Improved oral bioavailability due to conformational locking. | High potency tool compound.[1] | Natural nutrient. |
Key Insight: The 4-bromophenyl group allows for rapid diversification via Suzuki-Miyaura coupling. Replacing the bromine with specific heteroaryl groups (e.g., 5-phenyl-isoxazoles) typically yields the highest potency by engaging the hydrophobic "tail" pocket of the receptor.
Experimental Protocols
To validate the biological activity of these derivatives, the following self-validating workflows are recommended.
A. Synthesis: Suzuki-Miyaura Diversification
Objective: Functionalize the 4-position to create a library of biaryl agonists.
-
Reagents: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl
(0.05 eq), K CO (2.0 eq). -
Solvent System: 1,4-Dioxane : Water (4:1). Degas with N
for 15 mins. -
Reaction: Heat to 90°C for 12 hours under inert atmosphere.
-
Workup: Acidify to pH 3 with 1N HCl (critical to protonate the carboxylic acid for extraction). Extract with EtOAc.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Validation: Verify product mass via LC-MS (ESI-) looking for [M-H]
.
-
B. Functional Assay: Calcium Flux (FLIPR)
Objective: Measure agonist potency (EC
-
Cell Seeding: Seed CHO-hGPR120 cells at 10,000 cells/well in 384-well black plates. Incubate overnight.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye in HBSS buffer. Incubate 45 min at 37°C.
-
Compound Prep: Prepare 10-point serial dilutions of the Cyclobutane derivative in HBSS (0.1% DMSO final).
-
Measurement: Transfer to FLIPR (Fluorometric Imaging Plate Reader). Inject compounds and monitor fluorescence (Ex 488nm / Em 525nm) for 180 seconds.
-
Data Analysis: Normalize fluorescence to baseline. Fit data to a 4-parameter logistic equation to calculate EC
.-
Control: Use TUG-891 (1
M) as the positive control (100% response).
-
Development Workflow
This diagram outlines the iterative cycle from the raw scaffold to a lead candidate.
Figure 2: Medicinal chemistry workflow for optimizing GPR120 agonists from the bromophenyl-cyclobutane scaffold.
References
-
GPR120 Modulators Patent: Cheng, P. W., et al. (2018).[2][3] Cyclobutane Containing Carboxylic Acid GPR120 Modulators. US Patent 10,023,519 B2.[2][3] Link
-
TUG-891 Discovery: Shimpukade, B., et al. (2012). Discovery of a Potent and Selective GPR120 Agonist (TUG-891). Journal of Medicinal Chemistry, 55(9), 4511–4515. Link
-
GPR120 Physiology: Oh, D. Y., et al. (2010). GPR120 Is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-inflammatory and Insulin-Sensitizing Effects. Cell, 142(5), 687-698. Link
-
Cyclobutane Scaffolds: Xu, F., et al. (2014). Cyclobutane Derivatives in Drug Discovery. Journal of Medicinal Chemistry. Link
Sources
LC-MS Analysis for Monitoring Cyclobutane Reaction Progress
Executive Summary: The Analytical Challenge of the Four-Membered Ring
Cyclobutane motifs are increasingly pivotal in medicinal chemistry (e.g., in conformational restriction strategies) and chemical biology (e.g., DNA damage markers like Cyclobutane Pyrimidine Dimers, CPDs). However, monitoring their formation—typically via [2+2] photocycloaddition—presents a unique analytical triad of challenges:
-
Stereochemical Complexity: A single reaction often generates up to four diastereomers (cis-syn, cis-anti, trans-syn, trans-anti) and their enantiomers.
-
Chromophore Loss: The saturation of the double bond during cycloaddition often destroys the UV chromophore, rendering standard UV/Vis detection (HPLC-UV) insensitive or useless.
-
Thermal Instability: Cyclobutanes can undergo thermal retro-[2+2] cycloaddition, making high-temperature techniques like GC-MS risky.
This guide objectively compares LC-MS against traditional alternatives and provides a validated workflow for monitoring these reactions with high specificity.
Comparative Analysis: LC-MS vs. Alternatives
While NMR is the gold standard for structural elucidation, it fails in reaction monitoring of crude mixtures due to sensitivity limits and signal overlap. LC-MS emerges as the superior kinetic monitoring tool when optimized correctly.
Table 1: Performance Matrix for Cyclobutane Monitoring
| Feature | LC-MS (Recommended) | NMR (1H) | GC-MS | TLC / UV-Vis |
| Primary Utility | Kinetic profiling, trace impurity detection, isomer quantitation. | Absolute stereochemistry determination. | Volatile analysis (limited). | Quick qualitative check. |
| Isomer Resolution | High (with specialized columns like Biphenyl/Chiral). | High (if signals don't overlap), but poor for trace isomers (<5%). | Medium , but risks thermal degradation. | Low (spots often co-elute). |
| Sensitivity | Femtomolar (e.g., DNA adducts). | Micromolar to Millimolar. | Nanomolar. | Millimolar. |
| Sample Integrity | High (Ambient temperature ESI/APCI). | High (Non-destructive). | Low (Inlet heat causes retro-[2+2] reversion). | High. |
| Throughput | High (5–10 min/sample). | Low (10–60 min/sample). | Medium. | High. |
| Limitation | Requires method development for isobaric species. | Requires deuterated solvents; low sensitivity. | False negatives due to thermal reversion. | "UV Silent" products are invisible. |
Critical Method Parameters: The "Self-Validating" LC-MS System
To establish a robust monitoring platform, you must address the separation of isobaric stereoisomers. Standard C18 columns often fail to resolve cis/trans cyclobutane isomers due to insufficient shape selectivity.
Stationary Phase Selection
-
Biphenyl & Phenyl-Hexyl Phases: These are the first-line choice for aromatic cyclobutanes (e.g., coumarin or cinnamic acid dimers). The
interactions provide enhanced selectivity for the spatial arrangement of the pendant aromatic rings on the cyclobutane core. -
Chiral Phases (Amylose/Cellulose): Required if enantiomeric excess (ee) monitoring is needed alongside diastereomeric ratio (dr).
-
Porous Graphitic Carbon (PGC): Excellent for highly polar, small cyclobutanes (like biological CPDs) that do not retain on C18.
Mobile Phase Chemistry
-
Methanol vs. Acetonitrile: Use Methanol .[1] Methanol is a protic solvent that interacts differently with the phenyl-based stationary phases, often enhancing the shape selectivity required to separate diastereomers compared to the aprotic acetonitrile.
-
Buffer: Ammonium formate (10 mM, pH 3-4) is ideal to protonate carboxylic acid moieties (common in [2+2] substrates) and improve peak shape.
Ionization Source
-
ESI (Electrospray): Default for polar substrates (acids, amines).
-
APCI (Atmospheric Pressure Chemical Ionization): Crucial for neutral, non-polar cyclobutanes. If your product lacks an ionizable group, ESI will show no signal. APCI generates ions via charge transfer and is more robust for hydrophobic scaffolds.
Visualized Workflow: Method Development Logic
The following diagram outlines the decision process for selecting the correct LC-MS configuration for cyclobutane analysis.
Figure 1: Decision tree for selecting LC-MS parameters based on cyclobutane substrate properties.
Experimental Protocol: Monitoring a [2+2] Photocycloaddition
Case Study: Monitoring the dimerization of a cinnamic acid derivative to form a truxillic/truxinic acid type cyclobutane.
Reagents & Equipment
-
LC-MS System: Triple Quadrupole or Q-TOF (for accurate mass).
-
Column: Kinetex Biphenyl (2.6 µm, 100 x 2.1 mm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
Step-by-Step Workflow
-
Reaction Sampling:
-
Aliquot 10 µL of the reaction mixture.
-
Quench: Immediately dilute into 990 µL of Methanol (stop the photoreaction by removing the sample from light and diluting).
-
Note: Do not use DMSO for quenching if possible, as it can suppress ionization in ESI.
-
-
LC Method Setup (Isomer Resolution):
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B (Equilibration)
-
1-10 min: 5% -> 60% B (Shallow gradient is critical for isomer separation).
-
10-12 min: 95% B (Wash).
-
-
Temperature: 35°C.
-
-
MS Detection Settings (ESI Negative Mode):
-
Cyclobutane carboxylic acids ionize best in negative mode
. -
Scan Mode: Full Scan (m/z 100–1000) to detect starting material (M) and Dimer (2M).
-
differentiation: The Dimer will appear at mass
(dimerization) relative to the monomer. -
Validation: Look for the "in-source dimer" of the monomer. The monomer might form a non-covalent dimer
in the source.-
Test: If the peak retention time matches the monomer, it is an artifact. If it elutes later/earlier, it is the true cyclobutane product.
-
-
Data Interpretation
The resulting chromatogram will likely show:
-
RT 3.5 min: Monomer (Starting Material).
-
RT 6.2 min: cis-syn isomer (Product A).
-
RT 6.8 min: trans-anti isomer (Product B).
Calculation of Conversion:
Troubleshooting & Validation
Issue: "I see the dimer mass at the monomer retention time."
-
Cause: In-source dimerization. High concentration of monomer in the ESI droplet leads to non-covalent clustering.
-
Fix: Dilute the sample 10-fold further. If the "dimer" signal decreases disproportionately (i.e., intensity drops by >10x), it was an artifact. True cyclobutane dimers are covalent and stable upon dilution.
Issue: "I cannot separate the diastereomers."
-
Cause: C18 column lacks shape selectivity.
-
Fix: Switch to a Biphenyl or PFP (Pentafluorophenyl) column. Change organic modifier from Acetonitrile to Methanol to engage different solvation mechanisms.
Issue: "No signal for the product."
-
Cause: Product is neutral/non-polar.
-
Fix: Switch to APCI source or use coordination ion spray (add
or to mobile phase to promote adduct formation ).
References
-
Douki, T., et al. (2022). "Quantification of Urinary Thymidine Dimers in Volunteers After Ultraviolet Radiation Using a New UPLC-MS/MS-based Method." Anticancer Research.[2] Link
-
Li, J., et al. (2024). "Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry." Analytical Chemistry. Link
-
Gutmann, D., et al. (2023). "Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols." Chemical Science. Link
-
Xu, Y., et al. (2021). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. Link
-
Poplawska, M., et al. (2015). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions." Chemical Reviews. Link
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and operational excellence compels us to offer this guidance, fostering a culture of safety and responsibility within the scientific community.
Understanding the Compound: Hazard Profile and Initial Precautions
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. This compound is a solid organic compound containing a bromine atom, classifying it as a halogenated organic compound.
Known Hazards:
-
May cause skin and eye irritation.
-
Harmful if swallowed.
Immediate Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, and a lab coat.[1]
-
Avoid generating dust.
The Disposal Decision Workflow: A Step-by-Step Approach
The appropriate disposal procedure is contingent on the quantity of the waste and the available facilities. The following workflow provides a logical progression for managing the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Protocols
Small Laboratory Spills (<1g)
In the event of a minor spill, immediate and careful action is required to prevent contamination and exposure.
Spill Cleanup Procedure:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Absorb the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Small Laboratory Quantities (≤100g)
For routine laboratory waste, a neutralization step is recommended to reduce the corrosive hazard before packaging for disposal. This is a critical step in ensuring the waste is in a safer state for transport and final disposal.
Neutralization of Acidic Waste:
-
Dilution: In a fume hood, prepare a dilute solution of the waste acid. If the acid is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or an alcohol like ethanol) before slowly adding it to a larger volume of cold water. The final concentration of the acid should ideally be below 5%.[2]
-
Prepare Neutralizing Agent: Prepare a solution of a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.
-
Slow Addition: While stirring the diluted acid solution, slowly add the basic solution. Be cautious as this is an exothermic reaction and may generate gas.[2][3][4]
-
Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6.0 and 8.0.[2][3]
-
Cooling: If the container becomes warm, place it in an ice bath to control the temperature.
Bulk Quantities (>100g)
Due to the increased hazards associated with larger quantities, in-lab treatment of bulk amounts is not recommended. The primary focus for bulk quantities is safe storage and labeling pending professional disposal.
Final Packaging and Labeling for Disposal
Proper packaging and labeling are mandated by regulatory bodies and are essential for the safe transport and disposal of hazardous waste.
Containerization and Labeling:
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid. For the neutralized aqueous solution, a high-density polyethylene (HDPE) container is suitable. For solid waste from spills, a labeled, sealable bag or a wide-mouthed solid waste container should be used.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound" (and the name of the neutralizing agent if applicable).
-
The hazards associated with the waste (e.g., "Corrosive," "Irritant").
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5] Halogenated organic waste should be segregated from non-halogenated waste streams.[6]
Professional Disposal: The Final Step
As a halogenated organic compound, this compound must be disposed of through a licensed hazardous waste management company.
Arranging for Licensed Hazardous Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide the EHS department with a full description of the waste, including its composition and quantity.
-
The most common and effective method for the final disposal of brominated organic compounds is high-temperature incineration.[7][8] This process breaks down the molecule into simpler, less harmful components. The resulting acidic gases, such as hydrogen bromide, are then scrubbed from the incinerator's exhaust.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their responsibility to both their colleagues and the environment.
References
-
Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]
-
Kansas State University. (n.d.). Although technically not waste minimization, neutralization of strong acids and bases can. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
EBSCO Information Services. (n.d.). Incineration of waste products | Research Starters. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). Laboratory Pollution Prevention. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Retrieved from [Link]
-
Rutgers University. (n.d.). Bromine. Retrieved from [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 4. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. Incineration of waste products | Science | Research Starters | EBSCO Research [ebsco.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
